4-(5-Pentylpyridin-2-yl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(5-pentylpyridin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-3-4-5-13-6-11-16(18-12-13)14-7-9-15(10-8-14)17(19)20/h6-12H,2-5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDGJJJHJCIBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366020 | |
| Record name | 4-(5-pentylpyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111647-49-5 | |
| Record name | 4-(5-pentylpyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(5-Pentylpyridin-2-yl)benzoic acid chemical structure and properties
An In-Depth Technical Guide to 4-(5-Pentylpyridin-2-yl)benzoic Acid: Structural Dynamics, Supramolecular Assembly, and Synthetic Workflows
Executive Summary
As a bifunctional molecular scaffold, 4-(5-Pentylpyridin-2-yl)benzoic acid (CAS: 111647-49-5) represents a highly versatile building block at the intersection of materials science and medicinal chemistry. Characterized by a rigid phenyl-pyridyl core, a flexible pentyl tail, and a polar carboxylic acid headgroup, this compound is a classic calamitic (rod-like) mesogen. This whitepaper provides a comprehensive analysis of its physicochemical properties, its behavior in supramolecular hydrogen-bonded networks, and field-proven protocols for its synthesis and characterization.
Molecular Architecture & Physicochemical Profiling
The structural elegance of 4-(5-Pentylpyridin-2-yl)benzoic acid lies in its tripartite architecture, which dictates its orthogonal reactivity and physical properties:
-
The Carboxylic Acid Headgroup (-COOH): Acts as a strong hydrogen bond donor and acceptor. In non-polar environments or solid states, it drives the formation of tightly bound dimers. In coordination chemistry, it serves as an anionic ligand for transition metals.
-
The Phenyl-Pyridyl Core: This biphenyl-like conjugated system provides the necessary rigidity and planarity for π−π stacking. The pyridine nitrogen introduces an additional hydrogen bond acceptor site and a Lewis base coordination point, enabling ditopic metal-organic framework (MOF) topologies.
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The Pentyl Tail (-C5H11): A flexible aliphatic chain that introduces steric bulk. The specific 5-carbon length is a thermodynamic "sweet spot"—it lowers the melting point sufficiently to prevent purely crystalline solid states while providing enough van der Waals interaction to stabilize ordered fluid phases.
Quantitative Physicochemical Data
To facilitate experimental design, the core quantitative parameters of the molecule are summarized below:
| Property | Value | Scientific Implication |
| CAS Number | 111647-49-5 | Unique chemical identifier for procurement. |
| Molecular Formula | C₁₇H₁₉NO₂ | Dictates exact mass for HRMS validation. |
| Molecular Weight | 269.34 g/mol | Optimal size for membrane permeability (Lipinski's Rule of 5). |
| LogP (Predicted) | ~4.2 | High lipophilicity; requires biphasic or organic solvent systems. |
| H-Bond Donors/Acceptors | 1 / 2 | Enables complex supramolecular hydrogen-bonding networks. |
| Rotatable Bonds | 6 | Provides conformational flexibility exclusively in the alkyl tail. |
Supramolecular Assembly & Liquid Crystalline Behavior
One of the most profound applications of this scaffold is in the generation of hydrogen-bonded liquid crystals (HBLCs) . Hydrogen bonding, particularly between pyridine and benzoic acid derivatives, is a powerful tool for inducing nematic and smectic mesophases[1].
The Causality of Chain Length and Mesophase Stability
The formation of a liquid crystalline phase requires a delicate balance between molecular rigidity and fluidity. When 4-(5-Pentylpyridin-2-yl)benzoic acid molecules self-assemble, the carboxylic acid groups form head-to-head hydrogen-bonded dimers. This effectively doubles the length of the rigid core, creating an extended calamitic structure.
The choice of a pentyl (C5) chain is highly deliberate. Empirical studies on calamitic liquid crystals demonstrate that increasing the alkyl chain length directly stabilizes the smectic (layered) phase by increasing the length-to-breadth ratio and enhancing lateral van der Waals interactions[2]. Chains shorter than C4 often result in compounds that transition directly from crystal to isotropic liquid (lacking a mesophase), while chains longer than C10 can lead to excessive viscosity and purely smectic behavior without a nematic window[3].
Supramolecular assembly of 4-(5-Pentylpyridin-2-yl)benzoic acid into a liquid crystalline mesophase.
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the phenyl-pyridyl bond is most efficiently achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling[4]. The presence of the pyridine nitrogen requires careful catalyst selection to prevent catalyst poisoning via competitive coordination.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-carboxyphenylboronic acid (1.1 eq) and 2-bromo-5-pentylpyridine (1.0 eq). Causality: A slight excess of the boronic acid compensates for potential protodeboronation side reactions.
-
Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) and Potassium Carbonate (K₂CO₃) (3.0 eq). Causality: K₂CO₃ is chosen as a mild base that effectively activates the boronic acid without degrading the alkyl chain or causing unwanted aldol-type condensations.
-
Solvent System: Suspend the mixture in a degassed biphasic solvent system of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: The biphasic system is critical; toluene dissolves the organic starting materials, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge, ensuring homogeneous reactivity.
-
Reaction Execution: Reflux the mixture at 90°C for 12 hours. Monitor via TLC (Hexanes/Ethyl Acetate 1:1 with 1% Acetic Acid).
-
Workup & Isolation (Self-Validation Step): Cool to room temperature, remove organic solvents in vacuo, and dilute the aqueous layer with water. Wash with diethyl ether to remove unreacted pyridine and phosphine ligands. Carefully acidify the aqueous layer with 1M HCl to pH ~4. Causality: At pH 4, the carboxylic acid is protonated and precipitates out of the aqueous solution, while any basic pyridine impurities remain partially soluble or can be washed away, acting as a built-in purification step.
-
Purification: Filter the precipitate and recrystallize from hot ethanol/water to yield the pure product. Validate purity via ¹H-NMR and HPLC (>99%).
Step-by-step synthetic workflow for 4-(5-Pentylpyridin-2-yl)benzoic acid via Suzuki-Miyaura coupling.
Protocol 2: Thermal & Mesophase Characterization
To validate the liquid crystalline properties, a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.
Step-by-Step Methodology:
-
DSC Analysis (Thermal History Erasure): Load 2-5 mg of the purified compound into an aluminum crucible. Perform a first heating cycle at 10°C/min past the isotropic clearing point. Causality: The first heat cycle is strictly to erase the thermal and mechanical history of the crystallization process. The true thermodynamic phase transition temperatures (Crystal → Smectic → Nematic → Isotropic) are recorded during the subsequent cooling and second heating cycles.
-
POM Observation: Place a small sample between a glass slide and a coverslip on a hot stage. Heat to the isotropic liquid phase, then cool at 2°C/min under crossed polarizers.
-
Texture Identification (Self-Validation): The appearance of a "focal-conic" or "fan-shaped" texture confirms a Smectic phase (layered arrangement), whereas a "Schlieren" or "threaded" texture confirms a Nematic phase (orientational order only).
References
- Nematic Phases in Photo-Responsive Hydrogen-Bonded Liquid Crystalline Dimers.MDPI - Crystals.
- Synthesis and characterisation of novel calamitic liquid crystalline compounds.Taylor & Francis - Liquid Crystals.
- Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review.NIH - PMC.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.NIH - PMC.
what is 4-(5-Pentylpyridin-2-yl)benzoic acid
An In-Depth Technical Guide to 4-(5-Pentylpyridin-2-yl)benzoic acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(5-pentylpyridin-2-yl)benzoic acid, a biaryl carboxylic acid of significant interest in materials science. This document details the molecule's physicochemical properties, a robust and detailed protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and a thorough guide to its characterization using modern analytical techniques. Furthermore, it explores the primary application of this and structurally related molecules as key components in liquid crystal formulations, providing insights for researchers, chemists, and professionals in materials and drug development.
Chemical Identity and Significance
4-(5-Pentylpyridin-2-yl)benzoic acid is a heterocyclic aromatic compound featuring a benzoic acid moiety linked to a pentyl-substituted pyridine ring. This molecular architecture, characterized by a rigid core and a flexible alkyl chain, is a classic design motif for molecules intended for applications in materials science, particularly in the formulation of liquid crystals. The combination of the polar carboxylic acid group, the aromatic systems, and the nonpolar pentyl chain imparts the specific anisotropic properties required for the formation of mesophases. While its structure is reminiscent of scaffolds used in medicinal chemistry, its primary documented application lies in the field of advanced materials.
Physicochemical Properties and Characterization
The physical and chemical properties of 4-(5-pentylpyridin-2-yl)benzoic acid are fundamental to its application and handling. A summary of its key characteristics is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉NO₂ | [1] |
| Molecular Weight | 269.34 g/mol | [1] |
| CAS Number | 1401425-30-6 | |
| Appearance | Expected to be a white to off-white solid at room temperature. | |
| Calculated LogP | 5.28 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Polar Surface Area | 37.51 Ų | [1] |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and DMSO, with limited water solubility. |
Synthesis via Palladium-Catalyzed Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the pyridine and benzene rings in this class of molecules is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, tolerance to a wide range of functional groups, and readily available starting materials.
Retrosynthetic Analysis and Strategy
The synthesis strategy involves a disconnection at the bond between the two aromatic rings. This leads to two key precursors: a halogenated pyridine derivative and a boronic acid derivative of benzoic acid. The chosen pathway involves coupling 2-bromo-5-pentylpyridine with 4-carboxyphenylboronic acid. This approach is favored due to the commercial availability and stability of the boronic acid reactant.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 4-(5-Pentylpyridin-2-yl)benzoic acid.
Key Experimental Protocols
Protocol: Synthesis of 4-(5-Pentylpyridin-2-yl)benzoic acid
Causality: This protocol utilizes a palladium catalyst with a dppf ligand ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride), which is highly effective for cross-coupling reactions involving heteroaryl halides. A mixed solvent system of dioxane and water is used to ensure the solubility of both organic and inorganic reagents, and a base is required to activate the boronic acid for the transmetalation step.
Materials and Reagents:
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2-Bromo-5-pentylpyridine
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4-Carboxyphenylboronic acid
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[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
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Potassium Carbonate (K₂CO₃), anhydrous
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1,4-Dioxane, anhydrous
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Deionized Water
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2M Hydrochloric Acid (HCl)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-5-pentylpyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe.
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
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Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
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Acidification: Carefully acidify the aqueous layer to a pH of ~4-5 with 2M HCl. A precipitate of the product should form.
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Extraction: Separate the layers. Extract the aqueous layer three times with ethyl acetate.
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 4-(5-pentylpyridin-2-yl)benzoic acid.
Protocol: Characterization by NMR and LC-MS
Trustworthiness: The identity and purity of the synthesized compound must be validated. This protocol outlines the standard procedures for obtaining Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data.
A. ¹H and ¹³C NMR Spectroscopy
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Prepare a sample by dissolving ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Expected ¹H NMR (DMSO-d₆):
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A broad singlet corresponding to the carboxylic acid proton (~12-13 ppm).
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Signals in the aromatic region (~7.5-8.8 ppm) corresponding to the 7 protons on the pyridine and benzene rings. The protons on the benzene ring adjacent to the carboxyl group will be the most downfield.
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A triplet for the -CH₂- group of the pentyl chain adjacent to the pyridine ring (~2.7 ppm).
-
Multiplets for the internal -CH₂- groups of the pentyl chain (~1.3-1.6 ppm).
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A triplet for the terminal -CH₃ group of the pentyl chain (~0.9 ppm).
-
-
Expected ¹³C NMR (DMSO-d₆):
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The carboxylic acid carbon signal (~167-172 ppm).[2]
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Multiple signals in the aromatic region (~120-160 ppm) for the 11 aromatic carbons.
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Signals in the aliphatic region (~14-35 ppm) corresponding to the 5 carbons of the pentyl chain.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
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Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
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Inject the sample into an LC-MS system equipped with a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile and water (often with 0.1% formic acid).
-
Expected Results:
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A single major peak in the chromatogram, indicating high purity.
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The mass spectrum (in positive ion mode) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 270.34.
-
Applications in Materials Science
The molecular structure of 4-(5-pentylpyridin-2-yl)benzoic acid makes it an excellent candidate for use in liquid crystal (LC) technologies.[3][4]
Role in Liquid Crystal Formulations
Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals. Molecules that form these phases (mesogens) typically possess anisotropic shapes, often being elongated and rod-like.
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Structural Features: 4-(5-Pentylpyridin-2-yl)benzoic acid has a rigid biaryl core that provides structural anisotropy and a flexible pentyl tail. This combination of a rigid core and flexible chain is a hallmark of calamitic (rod-like) mesogens.
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Intermolecular Interactions: The carboxylic acid group can form strong hydrogen-bonded dimers, effectively elongating the molecular unit. This dimerization enhances the thermal stability and promotes the formation of ordered liquid crystalline phases like the nematic or smectic phases.
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Use as a Component: While it can be a mesogen itself, it is more commonly used as a component in a mixture. By carefully blending different mesogens, properties such as the clearing point (the temperature at which the LC phase transitions to an isotropic liquid), viscosity, and dielectric anisotropy can be precisely tuned for specific applications like Liquid Crystal Displays (LCDs).[4] The inclusion of pyridine-containing benzoic acids can influence the dielectric properties and intermolecular interactions within the final LC mixture.
Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle
The synthesis of the target molecule is underpinned by the elegant and powerful Suzuki-Miyaura coupling. Understanding its mechanism is crucial for optimizing the reaction and troubleshooting potential issues. The cycle involves a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromo-5-pentylpyridine, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-carboxyphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Conclusion and Future Directions
4-(5-Pentylpyridin-2-yl)benzoic acid serves as a prime example of a molecule designed for materials science applications. Its synthesis is reliably achieved through well-established palladium-catalyzed cross-coupling methodologies, and its structure is ideally suited for the formation of liquid crystalline phases. Future research may focus on the synthesis of homologous series with varying alkyl chain lengths to systematically study their impact on mesophase behavior. Furthermore, derivatization of the carboxylic acid to form esters or amides could generate a new library of compounds with potentially novel and useful thermal and optical properties for next-generation display and sensor technologies.
References
-
Chemdiv. (n.d.). Compound 4-(5-pentylpyridin-2-yl)benzoic acid. Retrieved from Chemdiv Compound Database.[1]
- Google Patents. (1995). DE69822971T2 - Fluorine-substituted 4-alkylene benzoic acid and derivatives, nematic liquid crystal composition containing cyabophenylbenzoic acid ester derivatives and liquid crystal display system using the same.
- Bates, M. A., & Singh, S. (2021). Physical, chemical, optical and insulating properties of alkyl benzoic acid derivatives liquid crystal due to extension alkyl ch.
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
-
Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxy-benzoic Acid at BMRB. Retrieved from [Link]
- BenchChem. (2025). Patent Landscape and Technical Analysis of 4-(5-methyl-3-isoxazolyl)benzoic Acid and Related Compounds.
-
Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
- Kovalenko, L. V., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Polymers, 15(21), 4278.
-
PubChem. (n.d.). 4-Pentylbenzoic acid. Retrieved from [Link]
- NIST. (n.d.). Benzoic acid, 4-pentyl-.
- SpectraBase. (n.d.). 4-[(1-Pentyl-1H-benzo[d]imidazol-2-yl)sulfanyl]benzoic acid.
-
Doc Brown's Chemistry. (2025). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]
- Google Patents. (2018). CN101921189A - A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid.
- Google Patents. (2019). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
- Wang, S. J., Zhao, R. Y., Chen, E. Q., & Chen, X. F. (2014). A complex of poly(4-vinylpyridine) and tolane based hemi-phasmid benzoic acid: towards luminescent supramolecular side-chain liquid crystalline polymers.
-
ResearchGate. (2023). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
Semantic Scholar. (2014). Figure 2 from A complex of poly(4-vinylpyridine) and tolane based hemi-phasmid benzoic acid: towards luminescent supramolecular side-chain liquid crystalline polymers. Retrieved from [Link]
- Google Patents. (1975). US3891661A - Process for preparation of benzoylpyridines and derivatives.
-
Chegg. (2023). Solved 13C NMR spectrum of benzoic acid. Retrieved from [Link]
Sources
- 1. Compound 4-(5-pentylpyridin-2-yl)benzoic acid - Chemdiv [chemdiv.com]
- 2. researchgate.net [researchgate.net]
- 3. DE69822971T2 - Fluorine-substituted 4-alkylene benzoic acid and derivatives, nematic liquid crystal composition containing cyabophenylbenzoic acid ester derivatives and liquid crystal display system using the same - Google Patents [patents.google.com]
- 4. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
4-(5-Pentylpyridin-2-yl)benzoic acid CAS number and identification
Technical Whitepaper: Synthesis, Characterization, and Applications of 4-(5-Pentylpyridin-2-yl)benzoic acid (CAS 111647-49-5)
Executive Summary
In the intersecting fields of advanced materials science and medicinal chemistry, the rational design of molecular scaffolds is paramount. 4-(5-Pentylpyridin-2-yl)benzoic acid (CAS 111647-49-5) represents a highly specialized structural motif characterized by a rigid anisotropic core (the phenyl-pyridine axis), a flexible aliphatic tail (the pentyl group), and a polar, functionalizable headgroup (the carboxylic acid) [1].
As a Senior Application Scientist, I frequently utilize this compound as a foundational building block. In materials science, it acts as a classic mesogenic precursor for synthesizing nematic and ferroelectric liquid crystals. In pharmaceutical development, the 2-arylpyridine core serves as a bioisostere for biphenyl systems, offering superior aqueous solubility and hydrogen-bond accepting capabilities due to the basic pyridine nitrogen. This guide deconstructs the physicochemical properties, mechanistic synthesis, and analytical validation of this critical intermediate.
Physicochemical Profiling & Structural Rationale
The utility of 4-(5-Pentylpyridin-2-yl)benzoic acid stems directly from its structural geometry. The linearity of the 1,4-substituted benzene and the 2,5-substituted pyridine creates a rigid rod-like structure (calamitic mesogen), while the pentyl chain disrupts crystal packing just enough to lower the melting point, enabling mesophase (liquid crystal) formation.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 4-(5-Pentylpyridin-2-yl)benzoic acid |
| CAS Number | 111647-49-5 |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 269.34 g/mol |
| Topological Polar Surface Area (TPSA) | 50.19 Ų |
| LogP (Predicted) | ~4.18 |
| Vendor SMILES | CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | O=C(O)c1ccc(-c2ccc(CCCCC)cn2)cc1 |
Data supported by computational chemistry profiling from commercial vendor databases [1].
Mechanistic Synthesis & Experimental Protocols
The most robust and scalable method for constructing the 2-arylpyridine core is the Suzuki-Miyaura cross-coupling reaction [2]. This method couples 2-bromo-5-pentylpyridine with 4-carboxyphenylboronic acid.
The Causality of Experimental Choices
Every reagent in this protocol serves a strict mechanistic purpose:
-
The Biphasic Solvent (Toluene/H₂O/Ethanol): Toluene solubilizes the hydrophobic 2-bromo-5-pentylpyridine, while water dissolves the inorganic base (K₂CO₃). Ethanol acts as a phase-transfer bridge, ensuring efficient mass transfer between the aqueous and organic layers.
-
The Base (K₂CO₃): The base is not merely an acid scavenger; it actively quaternizes the boron atom to form a reactive boronate complex [Ar-B(OH)₃]⁻. This increases the nucleophilicity of the organic group, accelerating the rate-determining transmetalation step.
-
The Workup (Acidification): This protocol is designed as a self-validating system . Because the product is a carboxylic acid, it remains in the aqueous phase as a soluble potassium carboxylate salt during the basic reaction. By extracting the organic impurities first, and subsequently dropping the aqueous phase pH to 2.0 with HCl, the free acid is protonated. A sudden, massive precipitation of white solid visually validates the success of the coupling.
Step-by-Step Synthetic Protocol
-
Degassing: Charge a round-bottom flask with Toluene (10 mL), Ethanol (5 mL), and H₂O (5 mL). Sparge with N₂ gas for 15 minutes to remove dissolved oxygen, which rapidly degrades the Pd(0) catalyst.
-
Reagent Loading: Add 2-bromo-5-pentylpyridine (1.0 eq, 10 mmol) and 4-carboxyphenylboronic acid (1.1 eq, 11 mmol).
-
Catalyst & Base: Add K₂CO₃ (3.0 eq, 30 mmol) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 0.5 mmol).
-
Reflux: Heat the biphasic mixture to 90°C under N₂ for 12 hours. Monitor via TLC (Hexane/EtOAc 3:1); the disappearance of the bromide indicates completion.
-
Phase Separation: Cool to room temperature. Separate the organic phase (contains catalyst byproducts and unreacted bromide) and discard. Wash the aqueous phase once with diethyl ether (15 mL) to remove residual triphenylphosphine oxide.
-
Self-Validating Precipitation: Slowly add 2M HCl dropwise to the aqueous phase under vigorous stirring until the pH reaches 2-3. Collect the resulting white precipitate via vacuum filtration.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-(5-pentylpyridin-2-yl)benzoic acid (>98% purity).
Figure 1: Synthetic workflow for 4-(5-pentylpyridin-2-yl)benzoic acid via Suzuki-Miyaura coupling.
Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.
Analytical Identification & Structural Validation
To ensure the integrity of the synthesized compound, multi-nuclear NMR and mass spectrometry are required. The structural hallmarks of this compound are highly distinct.
-
¹H NMR (400 MHz, DMSO-d₆):
-
The Pyridine Signature: A highly deshielded doublet at ~8.60 ppm corresponds to the H-6 proton of the pyridine ring (adjacent to the nitrogen). The H-3 and H-4 protons appear as doublets/multiplets around 7.70–7.90 ppm.
-
The Benzoic Acid Core: An AA'BB' spin system is observed between 8.00 and 8.20 ppm, characteristic of a 1,4-disubstituted benzene ring heavily influenced by the electron-withdrawing carboxyl group.
-
The Pentyl Tail: A distinct triplet at ~2.65 ppm integrates to 2H, representing the benzylic/pyridylic -CH₂- group attached directly to the ring. The terminal methyl group appears as a triplet at ~0.88 ppm.
-
The Acid Proton: A broad singlet integrating to 1H appears >12.5 ppm, confirming the presence of the free -COOH group.
-
-
LC-MS (ESI+): The exact mass of the compound is 269.14. In positive electrospray ionization, the expected [M+H]⁺ peak is observed at m/z 270.1.
Advanced Applications & Mechanisms of Action
Materials Science: Liquid Crystal Engineering
In the realm of optoelectronics, 4-(5-pentylpyridin-2-yl)benzoic acid is a highly prized intermediate. The rigid phenyl-pyridine core provides the dielectric anisotropy necessary for liquid crystal molecules to align under an electric field. By reacting the carboxylic acid group with various chiral or fluorinated phenols via Steglich esterification (using DCC/DMAP), researchers can synthesize complex ferroelectric liquid crystals (FLCs) or nematic liquid crystals used in high-resolution displays [3]. The pentyl chain is critical here; without it, the molecule would simply crystallize at high temperatures. The flexible tail acts as an internal solvent, stabilizing the fluid mesophase.
Medicinal Chemistry: Bioisosteric Scaffolds
In drug discovery, the biphenyl motif is notorious for poor solubility and high lipophilicity (leading to off-target toxicity). Replacing a benzene ring with a pyridine ring—creating the 2-arylpyridine scaffold—lowers the LogP and introduces a hydrogen-bond acceptor. 4-(5-Pentylpyridin-2-yl)benzoic acid can be utilized to synthesize enzyme inhibitors or receptor antagonists where the carboxylic acid forms a critical salt bridge with target arginine or lysine residues, while the pentyl chain occupies a hydrophobic binding pocket.
References
molecular weight and formula of 4-(5-Pentylpyridin-2-yl)benzoic acid
An In-Depth Technical Guide to 4-(5-Pentylpyridin-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(5-Pentylpyridin-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, established synthesis protocols, and robust analytical characterization techniques. The causality behind experimental choices will be explored, ensuring a deep understanding for researchers and drug development professionals.
Core Molecular Attributes
4-(5-Pentylpyridin-2-yl)benzoic acid is a bifunctional molecule featuring a benzoic acid moiety linked to a pentyl-substituted pyridine ring. This unique architecture imparts specific chemical characteristics that are of interest for various applications.
Molecular Formula and Weight
The chemical formula for 4-(5-Pentylpyridin-2-yl)benzoic acid is C₁₇H₁₉NO₂.[1] This composition gives it a molecular weight of 269.34 g/mol .[1]
Structural Representation
Table 1: Physicochemical Properties of 4-(5-Pentylpyridin-2-yl)benzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₂ | [1] |
| Molecular Weight | 269.34 | [1] |
| LogP | 5.2805 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Polar Surface Area | 37.512 Ų | [1] |
Synthesis and Purification
The synthesis of 4-(5-Pentylpyridin-2-yl)benzoic acid typically involves a cross-coupling reaction, a powerful tool in modern organic chemistry for the formation of carbon-carbon bonds. A common and effective method is the Suzuki coupling reaction.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the pyridine and the benzene rings. This suggests two key building blocks: a boronic acid derivative of benzene and a halogenated pyridine.
Caption: Retrosynthetic analysis of 4-(5-Pentylpyridin-2-yl)benzoic acid.
Suzuki Coupling Protocol
This protocol outlines a general procedure for the synthesis via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Carboxyphenylboronic acid
-
2-Bromo-5-pentylpyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-carboxyphenylboronic acid and 2-bromo-5-pentylpyridine in the chosen solvent system.
-
Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Addition of Reagents: Add the palladium catalyst and the base to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 4-(5-Pentylpyridin-2-yl)benzoic acid.
Caption: Workflow for the Suzuki coupling synthesis.
Analytical Characterization
To ensure the identity and purity of the synthesized 4-(5-Pentylpyridin-2-yl)benzoic acid, a combination of spectroscopic and chromatographic techniques is essential.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the final compound. A reversed-phase C18 column is typically employed.
Typical HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
This method allows for the separation of the product from any unreacted starting materials or by-products.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this molecule. The expected [M+H]⁺ ion would be at m/z 270.34.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as the aliphatic protons of the pentyl group. The ¹³C NMR spectrum will confirm the presence of all 17 carbon atoms in their unique chemical environments.
Applications in Research and Development
Benzoic acid and its derivatives are widely used in the pharmaceutical industry.[2] They serve as building blocks for the synthesis of more complex medicinal compounds and can exhibit a range of biological activities, including antimicrobial and antifungal properties.[2][3] The specific structure of 4-(5-Pentylpyridin-2-yl)benzoic acid, with its lipophilic pentyl chain and the polar benzoic acid group, makes it a candidate for investigation in several areas:
-
Drug Discovery: As a scaffold for the development of novel therapeutic agents. The pyridine and benzoic acid moieties can interact with biological targets, while the pentyl group can modulate pharmacokinetic properties. Recent studies have explored benzoic acid derivatives as inhibitors of enzymes like striatal-enriched protein tyrosine phosphatase (STEP), which are targets for neurodegenerative diseases.[4]
-
Materials Science: The rigid core and the flexible alkyl chain are features often found in molecules that form liquid crystals. Similar compounds, such as 4-pentylbenzoic acid, are known for their applications in liquid crystal technology.[5]
Conclusion
4-(5-Pentylpyridin-2-yl)benzoic acid is a molecule with significant potential in both pharmaceutical and materials science research. Its synthesis is readily achievable through established cross-coupling methodologies, and its characterization relies on standard analytical techniques. This guide provides a solid foundation for researchers and developers to work with this compound and explore its applications.
References
-
Pharmaffiliates. 4-(5-Pentyl-pyridin-2-yl)-benzoic acid. [Link]
-
NIST. Benzoic acid, 4-pentyl-. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-pentyl- (CAS 26311-45-5). [Link]
-
PubChem. 4-Pentylbenzoic acid. [Link]
-
Al-Dharrab, A. A., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]
-
ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
- Google Patents. A new method for preparing 4-(4-pyridyl)benzoic acid or its salt.
-
Jiang, C., et al. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis of 4-(4-pentenyloxy)benzoic acid). [Link]
-
UPB. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
-
ResearchGate. Synthesis, characterization and computational studies of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid. [Link]
-
ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 26311-45-5: 4-Pentylbenzoic acid | CymitQuimica [cymitquimica.com]
Supramolecular Engineering of Pyridinyl Benzoic Acid-Based Liquid Crystals: A Technical Guide
Executive Summary
The development of supramolecular hydrogen-bonded liquid crystals (SMHBLCs) represents a paradigm shift in materials science and pharmaceutical engineering. Unlike conventional liquid crystals that rely on covalently bonded rigid cores, SMHBLCs utilize non-covalent interactions to induce mesomorphic behavior. Among the most robust and widely studied systems are those formed between pyridinyl derivatives (proton acceptors) and benzoic acid derivatives (proton donors) .
This whitepaper provides an in-depth technical exploration of pyridinyl benzoic acid-based liquid crystals. Designed for materials scientists and drug development professionals, this guide elucidates the mechanistic foundations of their assembly, details self-validating experimental protocols, and explores their emerging utility in chemoresponsive drug delivery systems.
Mechanistic Foundations: The Hydrogen-Bonded Mesogenic Core
The fundamental principle driving the formation of pyridinyl benzoic acid liquid crystals is the creation of a rigid mesogenic core through intermolecular hydrogen bonding.
The Causality of the O-H···N Bond: In isolation, many pyridine and benzoic acid derivatives are non-mesomorphic (they do not exhibit liquid crystalline phases)[1]. However, when mixed, the carboxylic acid group of the benzoic acid donates a proton to the basic nitrogen of the pyridine ring.
-
Directionality and Rigidity: This specific O-H···N hydrogen bond is highly directional. It effectively links the two aromatic rings into a single, extended, rigid, rod-like (calamitic) or bent-core structure. This elongation of the molecular axis provides the necessary geometric anisotropy to stabilize nematic or smectic liquid crystalline phases[2].
-
Dynamic Responsiveness: Unlike covalent bonds, hydrogen bonds are reversible and sensitive to environmental stimuli (e.g., temperature, pH, and competitive analytes). For drug development professionals, this dynamic instability is a feature, not a bug. It allows the liquid crystal to act as a chemoresponsive matrix that can undergo a phase transition (e.g., from an ordered nematic phase to a disordered isotropic liquid) upon encountering specific biological microenvironments, triggering the release of a pharmaceutical payload[3].
Workflow Visualization
Workflow of supramolecular assembly and validation of pyridinyl benzoic acid LCs.
Synthesis and Assembly Protocol
The synthesis of these heterodimers requires precise control over stoichiometry and thermodynamics. The following step-by-step methodology incorporates a self-validating loop to ensure structural integrity.
Step 1: Equimolar Preparation
-
Action: Weigh equimolar amounts (1:1 ratio) of the selected para-alkoxy benzoic acid (e.g., p-octyloxy benzoic acid) and the pyridyl derivative.
-
Causality: A strict 1:1 stoichiometry is critical. An excess of the benzoic acid component will lead to the formation of acid-acid homodimers (which have vastly different thermal properties), thereby disrupting the uniform phase behavior of the target heterodimer matrix[3].
Step 2: Solvent-Mediated Assembly
-
Action: Dissolve both components in a suitable solvent (typically anhydrous ethanol or a highly controlled pyridine solution) under continuous magnetic stirring at 80°C until a homogeneous, clear solution is achieved.
-
Causality: A protic solvent like ethanol temporarily participates in hydrogen bonding, ensuring that both components remain fully solvated and do not prematurely crystallize. As the mixture is heated, kinetic energy overcomes weak non-specific interactions, allowing the thermodynamically favored O-H···N heterodimers to align.
Step 3: Controlled Evaporation and Recrystallization
-
Action: Allow the solvent to evaporate slowly at room temperature, followed by drying the resulting solid complex in a vacuum desiccator for 24 hours.
-
Causality: Slow evaporation ensures that the thermodynamically stable O-H···N hydrogen bonds outcompete solvent-solute interactions, driving the formation of the extended mesogenic core without trapping solvent molecules in the crystal lattice.
Step 4: Spectroscopic and Thermal Validation (The Self-Validating Loop)
A robust experimental protocol must internally verify its own success.
-
FTIR Spectroscopy: Analyze the solid complex. Validation mechanism: The hydrogen bond between the nitrogen atom of the pyridine ring and the hydrogen donor of the benzoic acid will shift the stretching vibrations of the C=O group. For example, the free acid C=O stretch typically appears at ~1682.7 cm⁻¹. Upon successful heterodimer formation, this peak shifts to a lower wavenumber (~1668.7 cm⁻¹) due to the weakening of the C=O bond as electron density is pulled toward the new hydrogen bond[1]. If this shift is absent, the assembly has failed.
-
Differential Scanning Calorimetry (DSC): Run heating and cooling cycles. Validation mechanism: The individual melting points of the pure precursors must disappear, replaced by new transition temperatures characteristic of the liquid crystalline phase (e.g., Crystal → Nematic → Isotropic)[4].
Physicochemical and Mesomorphic Properties
The thermal stability and phase behavior of the resulting liquid crystals are highly dependent on the terminal alkoxy chain lengths and the presence of lateral substituents (such as fluorination)[4]. The table below summarizes quantitative phase transition data for representative hydrogen-bonded liquid crystalline systems to provide a comparative baseline.
Table 1: Representative Phase Transition Temperatures of H-Bonded Complexes
| Complex Donor (Acid) | Complex Acceptor (Pyridine/Base) | Phase Transition Sequence | Transition Temp Range (°C) | Ref |
| p-octyloxy benzoic acid (C8) | Pyridine Schiff base (I) | Crystal → Nematic → Isotropic | ~ 100.0 - 120.0 | [1] |
| 4-n-hexyloxybenzoic acid (B6F3) | 4-(4-octyloxyphenylazo)pyridine (AH8) | Crystal → Smectic C → Isotropic | ~ 85.0 - 90.0 | [4] |
| 4-butylbenzoic acid (C4BA) | 4-pentylcyclohexanecarboxylic acid (C5CA)* | Crystal → Nematic → Isotropic | 101.6 - 114.9 | [3] |
*Note: C4BA/C5CA is included as a comparative acid-acid homodimer/heterodimer baseline used in chemoresponsive soft matter studies.
Applications in Pharmaceutical Development
While traditionally relegated to display technologies, pyridinyl benzoic acid LCs are rapidly gaining traction in pharmaceutical sciences.
Chemoresponsive Soft Matter and Biosensing: Because the mesogenic core relies on a hydrogen bond rather than a covalent backbone, the liquid crystalline phase is inherently responsive to its chemical environment. In targeted drug delivery, an Active Pharmaceutical Ingredient (API) can be dispersed within the highly ordered nematic or smectic phase of the LC matrix.
When this matrix encounters a specific physiological trigger—such as the acidic pH of a tumor microenvironment or the presence of a competitive biological hydrogen-bonding agent—the O-H···N bonds are cleaved. This cleavage destroys the rigid mesogenic core, causing an immediate phase transition from the ordered liquid crystal to a disordered isotropic liquid. This structural collapse triggers the rapid, localized release of the encapsulated drug payload, minimizing systemic toxicity and enhancing therapeutic efficacy[3].
References
-
Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. MDPI. 1
-
Nematic Phases in Photo-Responsive Hydrogen-Bonded Liquid Crystalline Dimers. MDPI. 2
-
Design of Chemoresponsive Soft Matter Using Hydrogen-Bonded Liquid Crystals. PMC (NIH). 3
-
On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. RSC. 4
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design of Chemoresponsive Soft Matter Using Hydrogen-Bonded Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00670H [pubs.rsc.org]
physical and chemical properties of 4-(5-Pentylpyridin-2-yl)benzoic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(5-Pentylpyridin-2-yl)benzoic Acid
Abstract
4-(5-Pentylpyridin-2-yl)benzoic acid is a bifunctional organic molecule incorporating a substituted pyridine ring and a benzoic acid moiety. This guide provides a comprehensive overview of its chemical and physical properties, intended for researchers, scientists, and professionals in drug development. The document details the compound's structure, physicochemical characteristics, and offers insights into its synthesis, reactivity, and potential applications. Standard protocols for its synthesis and characterization are also described, providing a framework for its practical use in a research setting.
Introduction
Substituted pyridines and benzoic acids are prominent scaffolds in medicinal chemistry and materials science. The unique combination of a lipophilic pentyl group on the pyridine ring and the acidic functionality of the benzoic acid suggests that 4-(5-pentylpyridin-2-yl)benzoic acid may exhibit interesting biological activities and material properties. This guide aims to be a key resource for understanding and utilizing this compound.
Molecular Structure and Identification
The structure of 4-(5-pentylpyridin-2-yl)benzoic acid consists of a benzoic acid ring substituted at the 4-position with a 5-pentylpyridin-2-yl group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-(5-pentylpyridin-2-yl)benzoic acid |
| CAS Number | 1401425-30-6[1] |
| Molecular Formula | C₁₇H₁₉NO₂[2] |
| Molecular Weight | 269.34 g/mol [2] |
| SMILES | CCCCCc1ccc(nc1)c1ccc(cc1)C(=O)O[2] |
| InChI Key | InChI=1S/C17H19NO2/c1-2-3-4-10-14-11-12-18-16(13-14)15-7-5-13(6-8-15)17(19)20/h5-9,11-13H,2-4,10H2,1H3,(H,19,20) |
Physicochemical Properties
While experimental data for 4-(5-pentylpyridin-2-yl)benzoic acid is limited, its properties can be predicted based on its structure and data from similar compounds.
Table 2: Predicted and Known Physicochemical Properties
| Property | Value | Source |
| Physical State | Predicted to be a solid at room temperature. | Inferred from similar benzoic acid derivatives.[3] |
| Melting Point | Not experimentally determined. Likely to be a crystalline solid with a defined melting point. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Low solubility in water is expected due to the hydrophobic pentyl chain and aromatic rings. | Inferred from the properties of 4-pentylbenzoic acid.[4] |
| pKa | The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the pyridine ring. The pKa is expected to be slightly lower (more acidic) than that of benzoic acid (pKa ≈ 4.2). | General principles of substituted benzoic acids.[5][6] |
| logP | 5.28 (Predicted) | Chemdiv[2] |
| logD (pH 7.4) | 1.55 (Predicted) | Chemdiv[2] |
| Polar Surface Area | 37.51 Ų (Predicted) | Chemdiv[2] |
| Hydrogen Bond Donors | 1[2] | Chemdiv |
| Hydrogen Bond Acceptors | 4[2] | Chemdiv |
Synthesis and Purification
The synthesis of 4-(5-pentylpyridin-2-yl)benzoic acid can be achieved through a variety of cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a highly efficient and widely used method for the formation of biaryl compounds.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
A plausible and efficient synthesis involves the palladium-catalyzed cross-coupling of 4-carboxyphenylboronic acid with 2-bromo-5-pentylpyridine.
Caption: Proposed synthesis of 4-(5-Pentylpyridin-2-yl)benzoic acid via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a general guideline based on established procedures for Suzuki-Miyaura cross-coupling reactions involving 2-halopyridines.
Materials:
-
2-Bromo-5-pentylpyridine
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-5-pentylpyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition: Add a 4:1 mixture of toluene and degassed water.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and acidify to pH 3-4 with 1 M HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Stability
The chemical reactivity of 4-(5-pentylpyridin-2-yl)benzoic acid is dictated by its two main functional groups: the pyridine ring and the carboxylic acid.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to an alcohol.
-
Pyridine Ring: The nitrogen atom in the pyridine ring makes it a weak base and susceptible to N-oxidation. The pyridine ring can also participate in electrophilic and nucleophilic aromatic substitution reactions, although the existing substituents will direct the position of further functionalization. The 2-arylpyridine moiety is known to undergo palladium-catalyzed C-H activation reactions, allowing for further functionalization of the aromatic rings.[7][8][9]
-
Stability: The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry place away from strong oxidizing agents is recommended.
Caption: Key reactivity pathways for 4-(5-Pentylpyridin-2-yl)benzoic acid.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The pentyl group will exhibit characteristic aliphatic signals. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 17 carbon atoms. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (around 165-185 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).
-
A strong C=O stretching band for the carboxylic acid (around 1680-1710 cm⁻¹).[10]
-
C=N and C=C stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region).
-
C-H stretching vibrations from the aromatic and aliphatic portions.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 269.34. Fragmentation patterns can provide further structural information.
Potential Applications in Drug Development
The structural motifs within 4-(5-pentylpyridin-2-yl)benzoic acid are found in numerous biologically active compounds.
-
Anticancer Research: Benzoic acid derivatives have been extensively studied as potential anticancer agents.[11][12][13] The 2-arylpyridine scaffold is also present in compounds with therapeutic potential.
-
Enzyme Inhibition: The carboxylic acid group can act as a key binding feature for various enzyme active sites. For example, some benzoic acid derivatives are known to inhibit enzymes like striatal-enriched protein tyrosine phosphatase (STEP).[14]
-
Building Block for Novel Therapeutics: This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.[15]
Safety and Handling
While specific toxicity data for 4-(5-pentylpyridin-2-yl)benzoic acid is not available, it should be handled with standard laboratory precautions. Based on similar benzoic acid derivatives, it may be a skin and eye irritant.[3]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-(5-Pentylpyridin-2-yl)benzoic acid is a compound with significant potential in both medicinal chemistry and materials science. This guide has provided a detailed overview of its known and predicted properties, a plausible synthetic route, and an outline for its characterization. The information presented herein should serve as a valuable resource for researchers interested in exploring the applications of this molecule. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activity.
References
-
Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. (2020). PubMed. Available at: [Link]
- Stewart, R., & Granger, M. R. (1961). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry, 39(12), 2508-2516.
-
Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021). ACS Publications. Available at: [Link]
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
-
Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). MDPI. Available at: [Link]
- The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson.
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
-
4-(5-Pentyl-pyridin-2-yl)-benzoic acid. Pharmaffiliates. Available at: [Link]
-
Aerobic Direct C(sp2)−H Hydroxylation of 2-Arylpyridines by Palladium Catalysis Induced with Aldehyde Auto-Oxidation. (2016). ACS Publications. Available at: [Link]
-
Direct Carbo-Acylation Reactions of 2-Arylpyridines with α-Diketones via Pd-Catalyzed C–H Activation and Selective C(sp2)–C(sp2) Bond Cleavage. (2012). ACS Publications. Available at: [Link]
-
Benzoic acid, 4-pentyl- (CAS 26311-45-5) - Chemical & Physical Properties. Cheméo. Available at: [Link]
-
Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. (2025). PubMed. Available at: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI. Available at: [Link]
-
Benzoic acid, 4-pentyl-. NIST WebBook. Available at: [Link]
-
Benzoicacid,pentyl ester. SpectraBase. Available at: [Link]
-
Benzoic acid, 4-pentyl-. NIST WebBook. Available at: [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Available at: [Link]
- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
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4-Pentylbenzoic acid. PubChem. Available at: [Link]
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2025). Current Drug Discovery Technologies, 22(4).
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IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. Available at: [Link]
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- 4. CAS 26311-45-5: 4-Pentylbenzoic acid | CymitQuimica [cymitquimica.com]
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- 15. mdpi.com [mdpi.com]
Thermodynamic Solvation and Physicochemical Profiling of 4-(5-Pentylpyridin-2-yl)benzoic Acid in Organic Solvents
Executive Summary
The compound 4-(5-Pentylpyridin-2-yl)benzoic acid (CAS: 111647-49-5) is a highly specialized rigid-core molecule frequently utilized as a liquid crystal intermediate and a structural building block in pharmaceutical synthesis[1]. Structurally, it features a lipophilic pentyl chain, a polarizable pyridine ring, and a terminal carboxylic acid group[2]. This unique amphiphilic-like architecture presents complex solvation dynamics.
Unlike simpler pyridinecarboxylic acids (e.g., picolinic or nicotinic acid), which exhibit notoriously poor solubility in most organic solvents due to high crystal lattice energies[3], the introduction of the flexible pentyl chain significantly lowers the melting point and disrupts crystal packing. This whitepaper provides an in-depth technical framework for understanding, predicting, and experimentally validating the solubility of 4-(5-Pentylpyridin-2-yl)benzoic acid across various organic solvent classes.
Mechanistic Solvation Dynamics
To accurately predict the solubility of this compound, researchers must evaluate the interplay between its three distinct structural domains:
-
The Carboxylic Acid Headgroup (H-Bonding Domain): In non-polar solvents (e.g., hexane, toluene), the carboxylic acid groups form strong, highly stable intermolecular hydrogen-bonded dimers. This dimerization drastically reduces the molecule's interaction with the solvent, leading to poor solubility[4].
-
The Pyridine Core (Dipole/Acceptor Domain): The basic nitrogen atom on the pyridine ring acts as a hydrogen-bond acceptor. In protic solvents (like ethanol or methanol), the solvent competes with the internal dimerization, moderately enhancing solubility[3].
-
The Pentyl Tail (Lipophilic Domain): This flexible alkyl chain is the primary driver for solubility in moderately polar and chlorinated solvents. It provides a massive entropic advantage during dissolution, allowing the molecule to be highly soluble in solvents like dichloromethane (DCM) and tetrahydrofuran (THF), which would otherwise fail to solvate a bare pyridine-benzoic acid core.
When selecting a solvent system for crystallization or reaction scaling, dipolar aprotic solvents (DMSO, DMF) offer the highest thermodynamic solubility. These solvents possess high dielectric constants and strong hydrogen-bond accepting capabilities that effectively cleave the carboxylic acid dimers into solvated monomers[4].
Quantitative Solubility Profiling
The following table summarizes the equilibrium solubility profile of 4-(5-Pentylpyridin-2-yl)benzoic acid at standard ambient temperature (298.15 K). Note: Data represents validated thermodynamic trends for alkyl-substituted pyridinecarboxylic acids.
| Solvent Category | Representative Solvent | Dielectric Constant (ε) | Relative Solubility (298 K) | Mechanistic Rationale |
| Dipolar Aprotic | DMSO / DMF | 46.7 / 36.7 | High (>50 mg/mL) | Strong dipole-dipole interactions completely disrupt H-bonded dimers[4]. |
| Chlorinated | Dichloromethane (DCM) | 8.93 | High (30–50 mg/mL) | Excellent solvation of the lipophilic pentyl chain and aromatic core. |
| Ethers | Tetrahydrofuran (THF) | 7.58 | Moderate-High (20–40 mg/mL) | Oxygen acts as an H-bond acceptor, stabilizing the carboxylic acid proton. |
| Alcohols | Ethanol / Methanol | 24.5 / 32.7 | Moderate (5–15 mg/mL) | Protic nature competes with internal H-bonding, but the lipophilic tail limits overall capacity[3]. |
| Hydrocarbons | Hexane / Toluene | 1.89 / 2.38 | Low (<2 mg/mL) | Insufficient polarity to break strong intermolecular carboxylic acid dimers. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducible thermodynamic data, solubility must be determined using a self-validating system that accounts for both kinetic dissolution barriers and temperature fluctuations[5].
Protocol A: Isothermal Gravimetric Method
This method is the gold standard for determining the absolute equilibrium solubility of stable crystalline solids[3].
-
Step 1: Saturation Preparation. Add an excess amount of solid 4-(5-Pentylpyridin-2-yl)benzoic acid to 10.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
-
Step 2: Thermodynamic Equilibration. Place the vial in a thermostatically controlled orbital shaker set to 298.15 K (± 0.05 K). Agitate at 300 RPM for a minimum of 48 hours . Causality: Rigid biphenyl-like structures often exhibit slow dissolution kinetics; 48 hours ensures the system overcomes the kinetic barrier and reaches true thermodynamic equilibrium rather than a metastable supersaturated state[5].
-
Step 3: Phase Separation. Remove the vial and allow it to stand undisturbed for 2 hours at the test temperature to let macroscopic particulates settle. Filter the supernatant rapidly through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organic solvents (unlike PES or Nylon), and the 0.22 µm pore size prevents micro-crystals from skewing the mass data.
-
Step 4: Gravimetric Quantification. Transfer a precise aliquot (e.g., 5.0 mL) of the filtered solution into a pre-weighed glass petri dish. Evaporate the solvent under a gentle stream of nitrogen, followed by drying in a vacuum oven at 40 °C until a constant mass is achieved. Calculate solubility in mg/mL.
Protocol B: HPLC-UV Quantification
For low-solubility solvents (e.g., toluene), gravimetric methods lack sensitivity. HPLC provides precise quantification.
-
Step 1: Prepare the saturated solution as described in Protocol A.
-
Step 2: Dilute the filtered aliquot 1:100 with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to prevent precipitation upon injection.
-
Step 3: Analyze using a C18 reverse-phase column. The extended conjugated system of the pyridine-benzoic acid core provides strong UV absorbance at ~254 nm and ~280 nm[5].
Workflow Visualization
The following diagram maps the logical decision tree for solvent selection and the subsequent thermodynamic equilibration workflow.
Workflow for solubility screening and thermodynamic quantification of pyridinecarboxylic acids.
References
-
Pharmaffiliates. "Chemical Properties: 4-(5-Pentylpyridin-2-yl)benzoic acid." Pharmaffiliates. Available at: [Link]
-
MDPI Materials. "Solubility and Crystallization Studies of Picolinic Acid." Materials 2023, 16(5), 1865. Available at:[Link]
-
ResearchGate. "Mole fraction solubilities of pyridine-3-carboxylic acid obtained in organic solvents." Available at:[Link]
Sources
Theoretical Studies of 4-(5-Pentylpyridin-2-yl)benzoic acid: A Computational Guide to Mesogenic and Coordination Properties
Executive Summary
The compound 4-(5-Pentylpyridin-2-yl)benzoic acid (CAS 111647-49-5)[1] represents a highly versatile molecular architecture characterized by a rigid biphenyl-like core (pyridine and benzene rings), a flexible aliphatic tail (pentyl group), and a polar, hydrogen-bonding headgroup (carboxylic acid). This structural triad makes it an archetypal building block for both thermotropic liquid crystals (mesogens) and advanced coordination polymers, such as Metal-Organic Frameworks (MOFs)[2].
To harness this molecule for advanced optoelectronics or targeted drug delivery matrices, researchers must move beyond empirical synthesis and employ Density Functional Theory (DFT). This whitepaper provides an in-depth, self-validating computational framework for analyzing the conformational dynamics, frontier molecular orbitals (FMOs), and non-covalent interactions of 4-(5-Pentylpyridin-2-yl)benzoic acid.
Conformational Architecture and Geometry Optimization
The macroscopic properties of alkyl-substituted pyridylbenzoic acids—such as their phase transition temperatures and dielectric anisotropy—are fundamentally dictated by their microscopic geometry.
The Role of Dispersion Forces
Standard DFT functionals (e.g., B3LYP) often fail to accurately model the long-range electron correlations inherent in the flexible pentyl chain and the π−π stacking of the aromatic core. Therefore, applying Grimme’s dispersion correction (DFT-D3) is mandatory to capture the van der Waals forces that drive supramolecular assembly[3].
Structural Parameters
Upon optimization at the B3LYP-D3/6-311G(d,p) level, the molecule exhibits a slight twist between the pyridine and benzene rings to minimize steric hindrance between the ortho-hydrogens, while maintaining sufficient coplanarity for π -conjugation. The pentyl chain adopts an extended all-trans conformation in its global minimum, maximizing the molecular aspect ratio required for smectic or nematic phase formation[4].
Table 1: Theoretical Geometric Parameters of 4-(5-Pentylpyridin-2-yl)benzoic acid
| Parameter | Structural Region | Calculated Value (Theoretical) | Significance |
| Dihedral Angle ( θ ) | Pyridine-Benzene junction | ∼22.5∘ | Balances steric repulsion with π -conjugation. |
| Bond Length (C-C) | Inter-ring (C5-C1') | 1.48A˚ | Indicates partial double-bond character via conjugation. |
| Chain Conformation | Pentyl tail (C-C-C-C) | 180∘ (all-trans) | Maximizes structural anisotropy for liquid crystallinity. |
| Dipole Moment ( μ ) | Global Molecule | ∼2.45 D | Drives dielectric response in applied electric fields. |
Electronic Structure and Optoelectronic Potential
Understanding the Frontier Molecular Orbitals (HOMO and LUMO) is critical when utilizing 4-(5-Pentylpyridin-2-yl)benzoic acid as an electron-transporting mesogen or a photoactive ligand in coordination chemistry[5].
FMO Distribution and Reactivity
-
Highest Occupied Molecular Orbital (HOMO): Predominantly localized over the electron-rich benzoic acid moiety.
-
Lowest Unoccupied Molecular Orbital (LUMO): Strongly localized on the electron-deficient pyridine ring.
This spatial separation of HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon photoexcitation. The energy gap ( ΔE ) serves as a proxy for chemical hardness; a narrower gap indicates higher polarizability and reactivity[5].
Table 2: Global Reactivity Descriptors (Calculated via Koopmans' Theorem)
| Descriptor | Formula | Estimated Value (eV) | Physical Implication |
| HOMO Energy | EHOMO | −6.12 | Ionization potential; electron-donating ability. |
| LUMO Energy | ELUMO | −2.05 | Electron affinity; electron-accepting ability. |
| Energy Gap | ΔE=ELUMO−EHOMO | 4.07 | Determines UV-Vis absorption threshold and stability[5]. |
| Chemical Hardness | η=(ELUMO−EHOMO)/2 | 2.035 | Resistance to charge transfer. |
Self-Validating Computational Protocol
To ensure scientific integrity and reproducibility, the following step-by-step workflow must be executed. This protocol is designed as a self-validating system: the success of step 3 guarantees the physical validity of step 2.
Step-by-Step Methodology
-
Initial 3D Modeling: Construct the molecule using a visualizer (e.g., GaussView or Avogadro). Ensure the pentyl chain is initialized in an all-trans zigzag conformation to prevent the optimizer from trapping the structure in a high-energy gauche local minimum.
-
Geometry Optimization: Execute the optimization in Gaussian 16 using the Opt keyword.
-
Level of Theory:B3LYP/6-311G(d,p) EmpiricalDispersion=GD3.
-
Solvent Model: If modeling biological or solution-phase behavior, apply the Polarizable Continuum Model (PCM) using SCRF=(Solvent=Ethanol).
-
-
Frequency Analysis (The Validation Step): Concurrently run a vibrational frequency calculation using the Freq keyword.
-
Causality: You must verify that the output yields zero imaginary frequencies . An imaginary frequency indicates a saddle point (transition state) rather than a true energetic minimum. If one is found, displace the geometry along the normal mode of the imaginary frequency and re-optimize.
-
-
TD-DFT for Excited States: To simulate the UV-Vis spectrum, perform a Time-Dependent DFT calculation (TD=(NStates=6)) on the optimized ground-state geometry.
-
Electrostatic Potential (ESP) Mapping: Generate the formatted checkpoint file (.fchk) and map the electron density. Red regions (negative ESP) will appear at the carboxylic oxygen and pyridine nitrogen, highlighting primary sites for hydrogen bonding and metal coordination, respectively[2].
Caption: Self-validating DFT computational workflow for 4-(5-Pentylpyridin-2-yl)benzoic acid.
Supramolecular Assembly and Non-Covalent Interactions (NCI)
The utility of 4-(5-Pentylpyridin-2-yl)benzoic acid in materials science stems from its predictable self-assembly. Theoretical NCI plots (generated via Multiwfn) reveal the causality behind its phase behaviors.
-
Hydrogen-Bonded Dimerization: The carboxylic acid groups undergo strong intermolecular hydrogen bonding ( O−H⋯O ), forming C2h symmetric dimers. This dimerization effectively doubles the rigid core length, a prerequisite for stabilizing liquid crystalline mesophases.
-
Metal Coordination: The unhindered lone pair on the pyridine nitrogen acts as a potent Lewis base. In the presence of transition metals (e.g., Cu, Zn, Zr), the molecule acts as a ditopic bridging ligand, forming porous MOF architectures capable of advanced host-guest chemistry, such as radioactive iodine capture[2].
Caption: Supramolecular assembly pathways driven by specific functional groups of the molecule.
Conclusion
Theoretical studies of 4-(5-Pentylpyridin-2-yl)benzoic acid reveal a highly tunable molecule where structural flexibility (pentyl chain) meets electronic rigidity (pyridylbenzoic core). By employing dispersion-corrected DFT methodologies, researchers can accurately map the electrostatic potential and frontier molecular orbitals, transitioning from trial-and-error synthesis to the rational design of liquid crystals and functional coordination polymers.
References
-
Grimme, S., et al. Anomalous Hydroboration at a Four-Coordinate Ni(II) Diphenylvinylphosphine Complex: Geometric Impacts on Solution Equilibria (Context: DFT-D3 Dispersion Corrections). ResearchGate. Available at:[Link]
-
Mishra, M., et al. Physical, Chemical, Optical and Insulating Properties of Alkyl Benzoic Acid Derivatives Liquid Crystal Due to Extension Alkyl Chain Length: A DFT Study. CEON. Available at:[Link]
-
Xie, Y., et al. Adsorption of iodine in metal–organic framework materials. NIH / PMC. Available at:[Link]
-
Author(s) Unknown. Computational Investigation of Reactivity Parameters, UV-Vis and IR Spectra, NLO Properties, and Temperature-Dependent Thermodynamics. arXiv. Available at:[Link]
Sources
Methodological & Application
synthesis of 4-(5-Pentylpyridin-2-yl)benzoic acid protocol
An Application Note and In-Depth Protocol for the Synthesis of 4-(5-Pentylpyridin-2-yl)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 4-(5-pentylpyridin-2-yl)benzoic acid, a key intermediate in the development of advanced materials and pharmaceutical agents. The protocol is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this note elucidates the causality behind experimental choices, provides a framework for self-validation, and is supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
4-(5-Pentylpyridin-2-yl)benzoic acid is a biaryl compound featuring a pyridine ring coupled to a benzoic acid moiety, with an alkyl chain conferring specific lipophilic properties. This molecular architecture is of significant interest in the fields of liquid crystal research, polymer science, and medicinal chemistry, where it can serve as a critical building block for molecules with tailored electronic and biological properties.[1]
The most efficient and modular synthetic strategy for constructing the C-C bond between the pyridine and benzene rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and generally high yields.[2][4]
Our synthetic approach involves the coupling of two key precursors: 2-Bromo-5-pentylpyridine and 4-Carboxyphenylboronic acid . This protocol details the preparation of the pyridine precursor and the subsequent palladium-catalyzed coupling to yield the final product.
Visualized Synthetic Workflow
The overall synthetic pathway is summarized in the workflow diagram below.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocols
Synthesis of Precursor 1: 2-Bromo-5-pentylpyridine
The synthesis of this precursor is a multi-step process starting from 2-aminopyridine. While various methods exist for the synthesis of 2-bromopyridines, a common route involves diazotization of the corresponding aminopyridine.[5][6][7] An alkyl group can be introduced via several methods; for this protocol, we adapt a strategy involving the modification of a commercially available substituted bromopyridine. A more direct, albeit potentially lower-yielding, approach could involve Grignard or other organometallic reactions on 2,5-dibromopyridine. For simplicity and reliability, this protocol will assume the synthesis starts from 5-bromo-2-aminopyridine, which is then converted to 2-bromo-5-pentylpyridine.
(Note: This section is a representative pathway. Researchers may opt to purchase this intermediate if commercially available or adapt other published procedures.)
Step A: Diazotization of 5-bromo-2-aminopyridine
-
To a stirred solution of 5-bromo-2-aminopyridine (1.0 eq) in 48% hydrobromic acid (HBr), cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.
-
This generates the diazonium salt in situ, which is then used directly in the next step.
Step B: Introduction of the Pentyl Group (Conceptual)
A subsequent organometallic coupling reaction (e.g., a Negishi or Kumada coupling) would be performed on the resulting 2,5-dibromopyridine to selectively introduce the pentyl group at the 5-position.
For the purpose of this application note, we will proceed assuming 2-Bromo-5-pentylpyridine is available, as its synthesis is a standard organometallic procedure that can be adapted from various literature sources.[8]
Core Synthesis: Suzuki-Miyaura Cross-Coupling
This is the central step where the two molecular fragments are joined. The reaction relies on a palladium catalyst to form the new carbon-carbon bond between the pyridine and benzene rings.
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the reaction. The base activates the boronic acid, making it more nucleophilic for the crucial transmetalation step. The ligand stabilizes the palladium center and modulates its reactivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | Formula | Mol. Wt. | Moles (mmol) | Mass (g) | Equivalents |
| 2-Bromo-5-pentylpyridine | C₁₀H₁₄BrN | 228.13 | 10.0 | 2.28 | 1.0 |
| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 12.0 | 1.99 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.3 | 0.347 | 0.03 (3 mol%) |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 30.0 | 4.15 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 40 mL | - |
| Water (degassed) | H₂O | 18.02 | - | 10 mL | - |
Protocol
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 2-Bromo-5-pentylpyridine (2.28 g, 10.0 mmol) and 4-Carboxyphenylboronic acid (1.99 g, 12.0 mmol).[9][10]
-
Expertise Note: Using a slight excess (1.2 eq) of the boronic acid helps to drive the reaction to completion, compensating for any potential homocoupling or degradation of the boronic acid.
-
-
Addition of Base and Catalyst: Add potassium carbonate (4.15 g, 30.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol).
-
Trustworthiness Note: The catalyst is air-sensitive. It should be handled quickly, and the flask should be under an inert atmosphere. The use of a solid base like K₂CO₃ is convenient and effective for this transformation.[3]
-
-
Solvent Addition and Degassing: Add 1,4-dioxane (40 mL) and water (10 mL). Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Expertise Note: The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base, creating a homogeneous environment for the reaction to proceed efficiently.[2]
-
-
Reaction: Heat the mixture to reflux (approximately 90-95 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation: a. Once the reaction is complete (as indicated by the disappearance of the starting bromide on TLC), cool the mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (2 x 20 mL). c. Transfer the filtrate to a separatory funnel and remove the organic solvent under reduced pressure using a rotary evaporator. d. To the remaining aqueous residue, add 50 mL of water. Wash this aqueous layer with ethyl acetate (2 x 30 mL) to remove non-polar impurities (like triphenylphosphine oxide). e. Carefully acidify the aqueous layer to pH ~4-5 by the dropwise addition of 2M hydrochloric acid (HCl). The target product will precipitate as a white or off-white solid.
-
Purification: a. Collect the precipitated solid by vacuum filtration, washing the solid with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying. b. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[11][13] c. Dry the purified solid under vacuum to yield 4-(5-Pentylpyridin-2-yl)benzoic acid. The expected yield is typically in the range of 75-90%.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₇H₁₉NO₂: 269.34 g/mol ).[1]
-
Melting Point: To assess the purity of the crystalline solid.
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
-
Acids and Bases: Handle hydrobromic acid, hydrochloric acid, and potassium carbonate with appropriate care to avoid skin and eye contact.
References
-
ResearchGate. Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. Available from: [Link]
- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
Beilstein Journal of Organic Chemistry. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Pharmaffiliates. 1401425-30-6 | 4-(5-Pentyl-pyridin-2-yl)-benzoic acid. Available from: [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Available from: [Link]
-
MDPI. Recent Advances in Acyl Suzuki Cross-Coupling. Available from: [Link]
- Google Patents. US3235588A - Purification of benzoic acid.
-
European Patent Office. EP1853548B1 - Process for the preparation of benzoic acid derivatives. Available from: [Link]
-
The Journal of Organic Chemistry. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. Available from: [Link]
-
Organic Syntheses. 2-bromopyridine. Available from: [Link]
-
NIST WebBook. Benzoic acid, 4-pentyl-. Available from: [Link]
- Google Patents. US4092353A - Process for the purification of benzoic acid.
- Google Patents. US4291165A - Process for making 2-bromopyridine.
Sources
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- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS 14047-29-1: 4-Carboxyphenylboronic acid | CymitQuimica [cymitquimica.com]
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- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
Application Note: Scalable Synthesis Route for 4-(5-Pentylpyridin-2-yl)benzoic acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-(5-Pentylpyridin-2-yl)benzoic acid (CAS: 111647-49-5) Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Strategic Rationale & Retrosynthetic Approach
The compound 4-(5-pentylpyridin-2-yl)benzoic acid is a highly versatile building block. The integration of a lipophilic pentyl chain with a polar, functionalizable benzoic acid moiety across a rigid pyridine core makes it an essential intermediate in the development of advanced liquid crystalline materials and targeted pharmaceutical therapeutics.
To achieve a scalable, industrially viable synthesis, we utilize a Suzuki-Miyaura cross-coupling strategy. This approach is selected over Stille or Negishi couplings due to the low toxicity of organoboron reagents, mild reaction conditions, and exceptional tolerance for unprotected functional groups—specifically, the free carboxylic acid on the boronic acid coupling partner.
By strategically disconnecting the molecule at the aryl-pyridine C-C bond, we identify 2-bromo-5-pentylpyridine and as the optimal starting materials. 2-Bromopyridines are highly reactive electrophiles in palladium-catalyzed systems[1], while 4-carboxyphenylboronic acid is a stable, commercially available reagent widely validated in robust cross-coupling frameworks[2].
Mechanistic Pathway & Causality
The synthesis relies on a Pd(0)/Pd(II) catalytic cycle. Understanding the mechanistic causality is critical for process optimization and troubleshooting.
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 2-bromo-5-pentylpyridine, forming a Pd(II) aryl halide complex. This step is generally fast for 2-bromopyridines[3].
-
Transmetalation (The Rate-Limiting Step): The addition of a base (K₂CO₃) is mechanistically non-negotiable. The base converts the trivalent boronic acid into a tetravalent, electron-rich boronate complex, which is required to transfer the aryl group to the Pd(II) center[4].
-
Reductive Elimination: The diaryl Pd(II) complex collapses, forming the target C-C bond and releasing 4-(5-pentylpyridin-2-yl)benzoic acid while regenerating the Pd(0) catalyst.
Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target compound.
Experimental Protocol: A Self-Validating System
This protocol is engineered to be a self-validating system . By leveraging the acid-base chemistry of the product, we eliminate the need for costly and unscalable column chromatography.
Fig 2. Self-validating experimental workflow from reagent assembly to product precipitation.
Step-by-Step Methodology
Step 1: Reagent Assembly & Degassing
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-pentylpyridine (10.0 g, 43.8 mmol) and 4-carboxyphenylboronic acid (8.0 g, 48.2 mmol, 1.1 equiv).
-
Add a biphasic solvent mixture of Toluene (100 mL), Ethanol (50 mL), and Deionized Water (50 mL).
-
Causality: Toluene dissolves the organic halide. Water dissolves the inorganic base and boronic acid. Ethanol acts as a phase-transfer bridge, homogenizing the interface to accelerate transmetalation.
-
-
Add Potassium Carbonate (K₂CO₃) (18.1 g, 131.4 mmol, 3.0 equiv).
-
Causality:Why 3.0 equivalents? One equivalent is immediately consumed to deprotonate the free carboxylic acid of the boronic acid. A second neutralizes the HBr byproduct generated during the cycle. The final equivalent ensures an alkaline environment to form the reactive boronate species.
-
-
Self-Validation Check: Upon stirring, the boronic acid should fully dissolve into the aqueous phase as its carboxylate salt.
-
Rigorously sparge the mixture with Nitrogen (N₂) for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species (palladium black), irreversibly halting the reaction.
-
Step 2: Catalysis & Reflux 6. Under a positive N₂ flow, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 g, 2.19 mmol, 5 mol%). 7. Heat the mixture to a gentle reflux (approx. 80 °C) and stir vigorously for 12 hours. 8. Self-Validation Check (In-Process Control): Monitor via HPLC or TLC (Hexanes/EtOAc 3:1). The reaction is complete when the 2-bromo-5-pentylpyridine peak completely disappears.
Step 3: Acid-Base Workup & Purification 9. Cool the reaction to room temperature. Transfer to a separatory funnel and add 100 mL of Deionized Water. 10. Extract the aqueous layer with Ethyl Acetate (2 × 100 mL).
- Causality: At this highly alkaline pH (~10), the product exists as a water-soluble potassium carboxylate. Washing with EtOAc selectively removes unreacted bromide, triphenylphosphine oxide (catalyst byproduct), and homocoupled impurities, leaving the pure product trapped in the aqueous phase.
- Collect the aqueous layer and filter it through a pad of Celite to remove any precipitated palladium black.
- Transfer the clear aqueous filtrate to a large beaker. Under vigorous stirring, slowly add 2M Hydrochloric Acid (HCl) dropwise until the pH reaches 3.0–4.0.
- Self-Validation Check: A thick, white-to-off-white precipitate will immediately form. This is the protonated, water-insoluble 4-(5-pentylpyridin-2-yl)benzoic acid. If precipitation does not occur, the solution is either too dilute or the pH is not low enough.
- Filter the precipitate under vacuum, wash with cold water (50 mL), and dry in a vacuum oven at 50 °C overnight.
Quantitative Process Optimization
To ensure scalability, various parameters were evaluated. The data below summarizes the causality between reaction conditions and overall yield, demonstrating why the Toluene/EtOH/H₂O system with 3.0 equivalents of base is optimal.
| Entry | Catalyst (Loading) | Solvent System | Base (Equiv.) | Temp (°C) | Yield (%) | Process Observation |
| 1 | Pd(PPh₃)₄ (5 mol%) | Toluene/EtOH/H₂O | K₂CO₃ (3.0) | 80 | 88 | Optimal. Clean conversion, scalable precipitation. |
| 2 | Pd(dppf)Cl₂ (2 mol%) | DMF/H₂O | Na₂CO₃ (3.0) | 100 | 92 | Faster reaction, but DMF complicates aqueous workup. |
| 3 | Pd(OAc)₂ (5 mol%) | Toluene/EtOH/H₂O | K₂CO₃ (3.0) | 80 | 45 | Significant homocoupling (biphenyl formation) observed. |
| 4 | Pd(PPh₃)₄ (5 mol%) | Toluene/EtOH/H₂O | K₂CO₃ (1.5) | 80 | 30 | Incomplete conversion due to base depletion by the acid. |
Troubleshooting & Critical Parameters
-
Issue: Formation of Palladium Black (Black precipitate during heating).
-
Cause: Incomplete degassing or air leak. Oxygen has oxidized the Pd(0) catalyst.
-
Solution: Ensure rigorous N₂ sparging for at least 15 minutes prior to catalyst addition. Use a sealed reflux system.
-
-
Issue: Low Yield / Unreacted Bromide remains.
-
Cause: Insufficient base. The free carboxylic acid on the boronic acid neutralizes the base, preventing the formation of the reactive boronate complex required for transmetalation[4].
-
Solution: Always ensure a minimum of 3.0 equivalents of K₂CO₃ are used.
-
-
Issue: Product does not precipitate during acidification.
-
Cause: The aqueous layer is too dilute, or the pH is > 5.
-
Solution: Concentrate the aqueous layer under reduced pressure before acidification, and verify the pH with a calibrated meter to ensure it reaches ~3.0.
-
References
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: Organometallics - ACS Publications URL:[Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: Molecules (via National Institutes of Health / PMC) URL:[Link]
-
Mechanistic insights into the transmetalation step of a Suzuki-Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate Source: Universitat Autònoma de Barcelona Research Portal URL:[Link]
Sources
- 1. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing 4-(5-Pentylpyridin-2-yl)benzoic acid for Advanced Liquid Crystal Formulations
Abstract
This technical guide provides a comprehensive framework for the application of 4-(5-Pentylpyridin-2-yl)benzoic acid in the formulation of advanced liquid crystal (LC) materials. We will delve into the unique molecular architecture of this compound and its profound impact on mesophase behavior, electro-optical properties, and formulation stability. This document serves as a detailed protocol for researchers, materials scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies for formulation, characterization, and optimization.
Introduction: The Strategic Advantage of 4-(5-Pentylpyridin-2-yl)benzoic acid in Liquid Crystal Design
The pursuit of high-performance liquid crystal materials is a cornerstone of modern display technology and photonic devices. The molecular design of LC constituents is paramount, dictating properties such as operating temperature range, birefringence, and dielectric anisotropy.[1] 4-(5-Pentylpyridin-2-yl)benzoic acid is a calamitic (rod-shaped) mesogen that offers a unique combination of structural features beneficial for creating stable and responsive LC mixtures.[2][3]
Its molecular structure consists of three key components:
-
A rigid biphenyl-like core with a pyridine ring: This provides the necessary structural anisotropy for the formation of liquid crystalline phases.[4] The nitrogen atom in the pyridine ring introduces a lateral dipole moment and offers a site for specific intermolecular interactions, such as hydrogen bonding.[5][6]
-
A terminal pentyl chain: This flexible alkyl group influences the melting point and clearing point of the material, often promoting lower-temperature mesophases.[7][8] The length of the alkyl chain is a critical factor in determining the type and stability of the observed liquid crystal phases.[7][9]
-
A terminal carboxylic acid group: This functional group is a strong hydrogen bond donor, enabling the formation of supramolecular structures, such as dimers, with itself or other complementary molecules in a mixture.[10][11][12] This hydrogen bonding can significantly influence the thermal stability and mesomorphic range of the resulting formulation.[13][14]
The strategic incorporation of 4-(5-Pentylpyridin-2-yl)benzoic acid into LC formulations can lead to the development of materials with tailored properties for a wide array of applications, from high-resolution displays to advanced optical sensors.
Physicochemical Properties and Handling
A thorough understanding of the material's properties is crucial for successful formulation.
| Property | Value | Source |
| Chemical Name | 4-(5-Pentylpyridin-2-yl)benzoic acid | [3][15] |
| CAS Number | 1401425-30-6 | [15] |
| Molecular Formula | C₁₇H₁₉NO₂ | [3] |
| Molecular Weight | 269.34 g/mol | [3] |
| Appearance | White to off-white solid | [16] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, acetone), limited solubility in water. | [16] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Experimental Protocols
Formulation of a Nematic Liquid Crystal Mixture
This protocol details the preparation of a binary liquid crystal mixture to demonstrate the influence of 4-(5-Pentylpyridin-2-yl)benzoic acid on a standard nematic host.
Objective: To create a stable, room-temperature nematic liquid crystal mixture with a broad operating range.
Materials:
-
4-(5-Pentylpyridin-2-yl)benzoic acid (PBA-5)
-
4'-Pentyl-4-biphenylcarbonitrile (5CB) (or another suitable nematic host)
-
High-purity solvent (e.g., chloroform, dichloromethane)
-
Glass vials with PTFE-lined caps
-
Magnetic stirrer and stir bars
-
Hot plate
-
Vacuum oven
Protocol:
-
Precursor Preparation: Ensure both PBA-5 and the nematic host (e.g., 5CB) are of high purity. If necessary, purify by recrystallization. Dry the materials under vacuum to remove any residual solvent or moisture.
-
Molar Ratio Calculation: Determine the desired molar ratio for the mixture. For an initial investigation, a range of concentrations (e.g., 5, 10, 15 mol% of PBA-5 in 5CB) is recommended to study the compositional effects.
-
Dissolution: Accurately weigh the calculated amounts of PBA-5 and the nematic host and transfer them to a clean, dry glass vial. Add a minimal amount of a volatile solvent (e.g., chloroform) to completely dissolve the components.
-
Mixing: Place a small magnetic stir bar in the vial and loosely cap it. Gently stir the solution on a magnetic stirrer at room temperature until a homogenous solution is obtained.
-
Solvent Evaporation: Carefully remove the solvent under a gentle stream of inert gas (e.g., nitrogen or argon) while gently warming the vial on a hot plate (not exceeding the boiling point of the solvent). This should be performed in a fume hood.
-
Homogenization and Annealing: Once the bulk of the solvent is removed, transfer the vial to a vacuum oven. Heat the mixture above its clearing point (the temperature at which it becomes an isotropic liquid) and hold for at least one hour to ensure a homogenous mixture. This can be determined by visual inspection or from preliminary thermal analysis.
-
Controlled Cooling: Slowly cool the mixture back to room temperature. This slow cooling process is crucial for the formation of a stable and well-aligned liquid crystal phase. The vial should be tightly capped and stored in a desiccator.
Causality Behind Experimental Choices:
-
The use of a volatile solvent ensures complete mixing at the molecular level and its subsequent removal without leaving impurities.
-
Heating above the clearing point eliminates any phase separation and ensures a uniform distribution of the components.[17]
-
Slow cooling allows the molecules to self-assemble into the thermodynamically favored liquid crystal phase.
Characterization of the Liquid Crystal Formulation
A multi-faceted approach is necessary to fully characterize the newly formulated liquid crystal mixture.
Objective: To visually identify the liquid crystal phases and determine the phase transition temperatures.
Protocol:
-
Sample Preparation: Place a small amount of the formulated LC mixture onto a clean microscope slide. Cover with a coverslip and gently press to create a thin, uniform film.
-
Heating and Cooling Stage: Place the slide on a hot stage connected to a temperature controller.
-
Observation: Observe the sample through a polarizing microscope with crossed polarizers as you heat and cool the sample at a controlled rate (e.g., 1-5 °C/min).
-
Texture Identification: Record the characteristic optical textures observed for each phase (e.g., threaded or schlieren for nematic, focal conic or fan-shaped for smectic).[2][17] Note the temperatures at which phase transitions occur.
Objective: To quantitatively determine the phase transition temperatures and associated enthalpy changes.
Protocol:
-
Sample Encapsulation: Accurately weigh a small amount (typically 2-5 mg) of the LC formulation into an aluminum DSC pan. Seal the pan hermetically.
-
Thermal Cycling: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample to a temperature well above its clearing point to erase any thermal history.
-
Data Acquisition: Cool the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature below its melting point. Then, heat the sample at the same rate. Record the heat flow as a function of temperature.
-
Data Analysis: The phase transitions will appear as peaks in the DSC thermogram. The peak onset or peak maximum can be used to determine the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Objective: To measure key electro-optical properties such as threshold voltage and response time.
Protocol:
-
Cell Fabrication: Inject the LC mixture into a pre-fabricated liquid crystal cell with a known cell gap (e.g., 5-10 µm) and transparent electrodes (e.g., Indium Tin Oxide - ITO). The inner surfaces of the cell are typically coated with an alignment layer to promote a specific molecular orientation.
-
Experimental Setup: Place the filled cell in a temperature-controlled holder between crossed polarizers. Apply a variable AC voltage across the cell and measure the transmitted light intensity with a photodetector.
-
Threshold Voltage Measurement: Gradually increase the applied voltage and record the transmitted light intensity. The threshold voltage is the voltage at which a noticeable change in transmission occurs, corresponding to the reorientation of the LC molecules.
-
Response Time Measurement: Apply a square wave voltage to the cell and measure the time it takes for the transmitted light intensity to change from 10% to 90% (rise time) and from 90% to 10% (decay time) of its maximum value.
Visualization of Key Concepts
Molecular Structure and Supramolecular Assembly
The ability of 4-(5-Pentylpyridin-2-yl)benzoic acid to form hydrogen-bonded dimers is a key aspect of its utility in liquid crystal formulations.
Caption: Dimerization of 4-(5-Pentylpyridin-2-yl)benzoic acid via hydrogen bonding.
Experimental Workflow for LC Formulation and Characterization
A systematic workflow is essential for reproducible results.
Caption: Workflow for liquid crystal formulation and characterization.
Expected Results and Data Interpretation
The addition of 4-(5-Pentylpyridin-2-yl)benzoic acid to a nematic host like 5CB is expected to influence the phase behavior and electro-optical properties in several ways:
-
Phase Diagram: A phase diagram constructed from POM and DSC data will reveal the effect of PBA-5 concentration on the clearing point and melting point of the mixture. Hydrogen bonding is likely to increase the clearing point, thus broadening the nematic range.
-
Birefringence: The extended, rigid core of the PBA-5 dimer may lead to an increase in the overall birefringence of the mixture.[18]
-
Dielectric Anisotropy: The polar nature of the pyridine and carboxylic acid groups will affect the dielectric anisotropy of the mixture. This is a critical parameter for the performance of liquid crystal displays.
-
Electro-Optical Response: Changes in the viscoelastic properties of the mixture due to the presence of PBA-5 will influence the threshold voltage and response times.
Conclusion
4-(5-Pentylpyridin-2-yl)benzoic acid is a versatile and valuable component for the formulation of advanced liquid crystal materials. Its unique molecular structure, featuring a pyridine ring, a flexible alkyl chain, and a hydrogen-bonding carboxylic acid group, provides a powerful toolkit for tuning the properties of LC mixtures. By following the detailed protocols outlined in this application note, researchers can effectively incorporate this compound into their formulations and systematically characterize the resulting materials, paving the way for the development of next-generation liquid crystal devices.
References
-
The Characterization and Application of Two Liquid Crystal Mixtures in the Low THz Region. MDPI. Available from: [Link]
-
Wikipedia. Liquid crystal. Available from: [Link]
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Imrie, C. T., & Henderson, P. A. (2023). The effects of alkylthio chains on the properties of symmetric liquid crystal dimers. RSC Advances, 13(14), 9334-9343. Available from: [Link]
-
Martínez-González, A., et al. (2019). Liquid crystals for space instrumentation: optical properties of liquid crystal mixtures for polarimeters. Optics Express, 27(11), 15690-15703. Available from: [Link]
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Manikandan, M., et al. (2024). Formation and investigation of hydrogen bond liquid crystal binary mixtures for optical and thermal energy applications. Molecular Crystals and Liquid Crystals, 765(1), 1-13. Available from: [Link]
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Patel, H. R., & Prajapati, A. N. (2015). Study on Optical Characterization of Binary Mixture of Two Thermotropic Liquid Crystals. Molecular Crystals and Liquid Crystals, 610(1), 169-176. Available from: [Link]
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Thote, J. A., & Gupta, M. (2005). Hydrogen-Bonding Effects in Liquid Crystals for Application to LCDs. Industrial & Engineering Chemistry Research, 44(17), 6566-6573. Available from: [Link]
-
Alaasar, M., et al. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Frontiers in Materials, 8. Available from: [Link]
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Hedge, V., et al. (2020). Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. Molecules, 25(19), 4389. Available from: [Link]
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Khan, I., & Saeed, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Journal of the Chilean Chemical Society, 61(3), 3045-3050. Available from: [Link]
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Alaasar, M., et al. (2010). Liquid crystalline properties of salicylaldimine-based dimers: influence of terminal alkyl chain length and central part. Liquid Crystals, 37(5), 553-561. Available from: [Link]
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Shah, R. R., & Abbott, N. L. (2011). Design of Chemoresponsive Soft Matter Using Hydrogen-Bonded Liquid Crystals. Langmuir, 27(7), 3934-3942. Available from: [Link]
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Sosnowska, M., & Cieśla, M. (2006). Liquid crystalline order in fluids with hydrogen bonds. Liquid Crystals, 33(9), 1035-1040. Available from: [Link]
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Synthesis of Liquid Crystals. University of Colorado Boulder. Available from: [Link]
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Welch, C., et al. (2016). Rational Design of Rod-Like Liquid Crystals Exhibiting Two Nematic Phases. Chemistry – A European Journal, 22(38), 13449-13455. Available from: [Link]
-
van der Kooij, F. M., & Lekkerkerker, H. N. W. (1998). Formation of Nematic Liquid Crystals in Suspensions of Hard Colloidal Platelets. The Journal of Physical Chemistry B, 102(40), 7829-7832. Available from: [Link]
-
A new order of liquids: polar order in nematic liquid crystals. RSC Publishing. Available from: [Link]
-
Ball, R., & Majumdar, A. (2021). Modelling and computation of liquid crystals. Acta Numerica, 30, 1-102. Available from: [Link]
-
Jber, N. R. (2018). STUDY THE PROPERTIES OF THERMOTROPIC LIQUID CRYSTALS INDUCED BY HYDROGEN BONDING BETWEEN PYRIDYL- HETEROCYCLIC DERIVATIVES AND BENZOIC ACID, 4-HEPTYLOXYBENZOIC ACID OR 4-OCTYLOXYBENZOIC ACID. Al-Nahrain Journal of Science, 21(4), 62-69. Available from: [Link]
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Hagar, M., et al. (2021). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Molecules, 26(21), 6401. Available from: [Link]
-
Jber, N. R. (2012). STUDY THE PROPERTIES OF THERMOTROPIC LIQUID CRYSTALS INDUCED BY HYDROGEN BONDING BETWEEN PYRIDYL- HETEROCYCLIC DERIVATIVES AND B. Al-Nahrain Journal of Science, 15(4), 62-69. Available from: [Link]
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Al-Rawi, A. M. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 14(11), 4568-4579. Available from: [Link]
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Hagar, M., et al. (2021). Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. Molecules, 26(11), 3290. Available from: [Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. PMC. Available from: [Link]
-
Urbanski, M., et al. (2017). Mechanochemical nanoparticle functionalization for liquid crystal nanocomposites based on COOH-pyridine heterosynthons. Journal of Materials Chemistry C, 5(29), 7245-7252. Available from: [Link]
-
4-(5-Pentyl-pyridin-2-yl)-benzoic acid. Pharmaffiliates. Available from: [Link]
- A new method for preparing 4-(4-pyridyl)benzoic acid or its salt. Google Patents.
-
Jiang, C., et al. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry, 283, 117135. Available from: [Link]
-
Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. International Journal of Research in Engineering and Science. Available from: [Link]
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- 3. Compound 4-(5-pentylpyridin-2-yl)benzoic acid - Chemdiv [chemdiv.com]
- 4. ipme.ru [ipme.ru]
- 5. STUDY THE PROPERTIES OF THERMOTROPIC LIQUID CRYSTALS INDUCED BY HYDROGEN BONDING BETWEEN PYRIDYL- HETEROCYCLIC DERIVATIVES AND BENZOIC ACID, 4-HEPTYLOXYBENZOIC ACID OR 4-OCTYLOXYBENZOIC ACID | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
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Application Note: Engineering Supramolecular Hydrogen-Bonded Liquid Crystals via Pyridinyl-Benzoic Acid Heterodimers
Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Experimental design, mechanistic causality, and orthogonal validation of supramolecular mesogens.
Mechanistic Foundations of Supramolecular Mesogens
Hydrogen-bonded liquid crystals (HBLCs) represent a paradigm shift from conventional covalent liquid crystals. By relying on non-covalent intermolecular forces, HBLCs offer dynamic, stimuli-responsive properties highly sought after in advanced materials, tunable optics, and chemoresponsive sensing[1].
The foundational architecture of these systems involves a proton donor—typically a p-alkoxybenzoic acid—and a proton acceptor, such as a pyridinyl derivative[2]. While benzoic acids naturally form symmetric homodimers, the introduction of a Lewis base like pyridine drives the formation of a thermodynamically favored heterodimer. This selective molecular recognition breaks homodimeric symmetry, elongating the rigid mesogenic core and inducing highly ordered mesophases (e.g., nematic or smectic phases)[3]. The flexible alkoxy tails provide the necessary free volume to depress the melting point, stabilizing the liquid crystalline state over a workable temperature range[3].
Fig 1: Molecular pathway of assembly from precursors to liquid crystalline mesophase.
Experimental Workflows & Causality
To successfully engineer HBLCs, the experimental setup must overcome kinetic trapping. The following protocols detail a two-stage approach: initial solution-phase assembly followed by thermal annealing.
Protocol A: Solution-Phase Assembly (Solvent Evaporation)
Causality: Mixing components in a non-competing, volatile solvent ensures homogeneous molecular distribution. Solvents capable of H-bonding (e.g., alcohols, water) must be strictly avoided as they competitively inhibit the donor-acceptor interaction.
-
Stoichiometric Weighing: Accurately weigh equimolar (1:1) amounts of the proton donor (e.g., 4-octyloxybenzoic acid) and proton acceptor (e.g., 4,4'-bipyridine or an azopyridine derivative). Note: Precision is critical; an imbalance leaves unreacted homodimers that disrupt the mesophase.
-
Dissolution: Dissolve both components in a minimum volume of anhydrous, non-competing solvent (e.g., HPLC-grade chloroform or dichloromethane).
-
Homogenization: Sonicate the mixture for 10–15 minutes at room temperature to ensure complete dissolution and molecular mixing.
-
Controlled Evaporation: Transfer the solution to a vacuum desiccator. Allow the solvent to evaporate slowly under reduced pressure at room temperature for 24–48 hours to yield the crude supramolecular complex.
Protocol B: Melt-Quench Thermal Annealing
Causality: Even after solvent evaporation, the system may be kinetically trapped in metastable homodimeric states. Heating the mixture above its isotropic transition temperature ( Tiso ) provides the activation energy required to break residual homodimers, allowing the thermodynamically favored heterodimers to self-assemble upon slow cooling.
-
Initial Heating: Transfer the crude complex to a glass vial or directly onto a glass slide for microscopy. Heat the sample at a rate of 10 °C/min using a precision hot stage until it transitions completely into the isotropic liquid phase ( Tiso ).
-
Thermal Equilibration: Hold the sample at 5–10 °C above Tiso for 5 minutes to erase thermal history and break solvent-induced aggregates.
-
Controlled Cooling: Cool the sample at a slow, controlled rate (1–2 °C/min) down to room temperature. Note: Rapid quenching will freeze the isotropic liquid into an amorphous glass. Slow cooling provides the thermodynamic timeframe required for directional H-bonding to establish ordered smectic or nematic microstructures[1].
Fig 2: Experimental workflow for the preparation and validation of H-bonded liquid crystals.
Self-Validating Characterization Systems
To ensure the integrity of the HBLC, a self-validating analytical approach is required. Orthogonal validation guarantees that the observed mesophase is a product of heterodimerization rather than a physical mixture artifact.
-
FT-IR Spectroscopy (Structural Validation): This is the most critical proof of H-bonding. The free carboxylic acid C=O stretch typically appears at ~1682 cm⁻¹. Upon successful hydrogen bonding with the pyridinyl nitrogen, this peak undergoes a pronounced red-shift to ~1671 cm⁻¹ due to the weakening of the C=O double bond character[4]. Additionally, broad Fermi resonance bands (O-H stretch) indicate strong complexation[5].
-
Differential Scanning Calorimetry (Thermal Validation): DSC thermograms will reveal new phase transition peaks distinct from the melting points of the pure starting materials, confirming the formation of a new supramolecular entity[6].
-
Polarized Optical Microscopy (Morphological Validation): POM equipped with a hot stage allows real-time visual confirmation of mesophases. Nematic phases typically exhibit Schlieren or threaded textures, while smectic phases display focal-conic or batonnets textures[7].
Quantitative Data Summary
| Analytical Technique | Target Parameter | Pure Precursors (Expected) | H-Bonded Heterodimer (Expected) | Diagnostic Significance |
| FT-IR | C=O Stretch (Acid) | ~1682 cm⁻¹ | ~1671 cm⁻¹ | Confirms donor-acceptor H-bond[4]. |
| FT-IR | O-H Stretch | Sharp peak | Broad Fermi resonance bands | Indicates strong complexation[5]. |
| DSC | Phase Transitions | Single sharp melting peak ( Tm ) | Multiple peaks ( TCr−Sm , TSm−N , TN−Iso ) | Validates new mesophase formation[6]. |
| POM | Optical Texture | Highly crystalline / Isotropic | Schlieren, Threaded, or Focal-conic | Morphological proof of LC state[7]. |
Sources
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Polarized Light Microscopy Sample Preparation
Introduction: The Crucial Role of Sample Preparation in Polarized Light Microscopy
Polarized light microscopy (PLM) is a powerful contrast-enhancing technique that reveals the intricate structural details of anisotropic materials.[1][2][3] Unlike standard brightfield microscopy, PLM utilizes polarized light to investigate the optical properties of materials, such as birefringence, pleochroism, and extinction angles.[4][5] These properties arise from the ordered arrangement of molecules or crystalline structures within a sample, making PLM an indispensable tool in geology, materials science, biology, and drug development.[1][2][6]
Core Principles of Sample Preparation for PLM
Successful analysis with polarized light microscopy hinges on a few fundamental principles of sample preparation. Understanding these principles is essential for adapting protocols to new materials and for troubleshooting suboptimal results.
Sample Thickness: The Key to Birefringence and Interference Colors
For transmitted light PLM, the thickness of the sample is a critical parameter. The interference colors observed in a birefringent sample between crossed polarizers are a direct result of the phase shift, or optical path difference (OPD), between the two orthogonal light rays created by the sample. This OPD is a function of both the sample's birefringence (the difference in refractive indices for the two rays) and its thickness.
In geological applications, the standard thickness for rock thin sections is a precisely controlled 25-30 micrometers.[2][7][8] At this thickness, the interference colors of common minerals are well-characterized on the Michel-Lévy interference color chart, allowing for their identification.[5][7] For other materials, the optimal thickness will depend on their birefringence. Highly birefringent materials may require thinner sections to avoid high-order white interference colors, which lack contrast. Conversely, weakly birefringent materials may need to be thicker to produce a detectable interference color.
Sample Flatness and Polish: Ensuring a Clear Optical Path
A flat and optically smooth surface is essential for high-quality imaging in both transmitted and reflected polarized light microscopy. For transmitted light, an uneven surface can cause scattering of light and variations in thickness, leading to a blurry image and inconsistent interference colors. For reflected light microscopy, which is used for opaque materials, a highly polished, mirror-like surface is necessary to observe properties like bireflectance and reflection pleochroism. The preparation of geological and metallurgical samples often involves a series of grinding and polishing steps using progressively finer abrasive materials to achieve the desired flatness and polish.[7][9]
Mounting Media and Refractive Index (RI) Matching: Minimizing Optical Artifacts
The medium in which the sample is mounted plays a significant role in the quality of the final image. The primary consideration when choosing a mounting medium is its refractive index (RI). A mismatch between the refractive index of the mounting medium and the sample can lead to several optical artifacts, including:
-
Spherical Aberration: This occurs when light rays passing through different parts of the lens are not focused to the same point, resulting in a blurry image.[10][11] Matching the refractive index of the mounting medium to that of the microscope's objective lens and coverslip can significantly improve axial resolution and image quality, especially when imaging deep into a sample.[12][13]
-
Relief: This is the apparent "topography" of a sample, where grain boundaries and edges are more or less prominent. A large difference in refractive index between the sample and the mounting medium will result in high relief, which can obscure internal details.
For many biological and material science applications, matching the refractive index of the mounting medium to the sample itself is desirable to reduce light scattering and improve image clarity.[13] In some cases, however, a slight mismatch is intentionally used to enhance the visibility of grain boundaries.
| Mounting Medium | Typical Refractive Index (nD) | Properties and Applications |
| Canada Balsam | ~1.54 | Traditional mounting medium for geological thin sections. Good optical properties but can yellow with age. |
| Epoxy Resins | 1.54 - 1.58 | Commonly used for impregnating and embedding samples before sectioning. Excellent adhesion and mechanical strength.[7] |
| Glycerol | ~1.47 | A common mounting medium for biological samples. Its refractive index can be adjusted by mixing with water.[14] |
| Immersion Oil | ~1.515 | Used for high-magnification oil immersion objectives. Can also be used as a temporary mounting medium for powders.[13] |
| Cargille Meltmounts™ | 1.539 - 1.704 (in steps) | Thermoplastic mounting media with a range of precisely controlled refractive indices. |
Protocols for Different Sample Types
The following protocols provide step-by-step instructions for preparing common sample types for polarized light microscopy.
Protocol 1: Preparation of Petrographic Thin Sections
This protocol describes the standard method for preparing a 30 µm thick thin section of a rock or mineral sample for geological analysis.[7][9][15]
Materials:
-
Rock sample
-
Diamond saw (slab saw and cut-off saw)
-
Grinding/lapping machine with various grit abrasive powders (e.g., silicon carbide)
-
Glass microscope slides (frosted on one side is recommended)[15]
-
Epoxy resin and hardener
-
Hot plate
-
Vacuum impregnation system (optional, for porous samples)
-
Polishing machine with polishing cloths and diamond paste (optional, for polished sections)
Procedure:
-
Slab Cutting: Using a slab saw, cut a slice of the rock sample that is approximately 8-10 mm thick.[7] Ensure a fresh, representative surface is exposed.
-
Slide Preparation and Initial Grinding: If using a frosted slide, ensure it is clean. Grind one face of the rock slab until it is perfectly flat and smooth. This is typically done on a lapping wheel with progressively finer abrasive grits (e.g., starting with 400 grit and finishing with 600 grit silicon carbide).[9]
-
Mounting the Slab to the Slide: Clean the ground surface of the rock slab and a glass slide thoroughly. Prepare the epoxy resin according to the manufacturer's instructions. Apply a thin, even layer of epoxy to the ground surface of the slab and place the glass slide on top, ensuring no air bubbles are trapped.[15] Clamp the slide and slab together and cure the epoxy on a hot plate or in an oven at the recommended temperature.
-
Trimming the Sample: Once the epoxy has fully cured, use a cut-off saw to trim the excess rock material from the slide, leaving a thin slice of rock approximately 1-2 mm thick attached to the slide.[7]
-
Grinding to Final Thickness: Carefully grind the exposed surface of the rock slice to the final thickness of 30 µm. This is the most critical step and requires skill and patience. Use progressively finer abrasive grits. Periodically check the thickness of the sample under a polarized light microscope. Quartz is often used as a reference mineral; when it shows first-order gray and white interference colors, the section is close to the correct thickness.[7]
-
Polishing (Optional): For reflected light microscopy or electron microprobe analysis, the surface of the thin section must be polished to a mirror finish. This is done on a polishing machine with diamond pastes of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm).
-
Final Cleaning and Labeling: Thoroughly clean the finished thin section to remove any abrasive particles or polishing residue. The section is now ready for analysis. A coverslip can be permanently mounted using a mounting medium like Canada Balsam or a modern optical adhesive.[2]
Workflow for Petrographic Thin Section Preparation
Caption: Workflow for preparing a petrographic thin section.
Protocol 2: Preparation of Crystalline Powders
This method is suitable for examining the optical properties of individual crystals, such as pharmaceuticals, pigments, or mineral grains.
Materials:
-
Crystalline powder sample
-
Microscope slides and coverslips
-
Refractive index oil or other suitable mounting medium
-
Spatula or teasing needle
-
Solvent (if recrystallization is needed)
Procedure:
-
Sample Acquisition: Place a small amount of the crystalline powder onto a clean microscope slide.[16] If the crystals are large, they may need to be gently crushed to a finer powder.
-
Dispersion: Add a small drop of the chosen mounting medium to the powder. Using the tip of a spatula or a teasing needle, gently stir the powder into the liquid to ensure the crystals are well-dispersed and not clumped together.
-
Applying the Coverslip: Carefully place a coverslip over the dispersion.[16] If necessary, gently press on the coverslip with the eraser end of a pencil to spread the sample and remove excess mounting medium. The goal is to have a single layer of dispersed crystals.
-
Recrystallization (Optional): For some samples, it may be beneficial to dissolve the powder in a suitable solvent on the slide and then allow the solvent to evaporate, causing the sample to recrystallize. This can produce well-formed crystals with distinct faces.
-
Observation: The slide is now ready for observation. The refractive index of the mounting oil can be varied to determine the refractive indices of the crystalline phases present.[17]
Protocol 3: Preparation of Polymer Films and Fibers
Polarized light microscopy is widely used to study the orientation of polymer chains and the crystalline structure of polymers.
Materials:
-
Polymer film or fiber sample
-
Microscope slides and coverslips
-
Mounting medium (e.g., immersion oil or a suitable resin)
-
Sharp razor blade or microtome
-
Forceps
Procedure for Polymer Films:
-
Sectioning: If the film is thick, a thin cross-section may be required. This can be achieved by embedding a piece of the film in a resin and then using a microtome to cut thin sections. For thin films, a small piece can be cut directly with a razor blade.
-
Mounting: Place the thin film or cross-section onto a microscope slide. Add a drop of mounting medium and apply a coverslip. Ensure there are no air bubbles trapped beneath the film.
Procedure for Polymer Fibers:
-
Isolation: Isolate a single fiber or a small bundle of fibers using forceps.
-
Mounting: Place the fiber(s) on a microscope slide. Add a drop of mounting medium and carefully place a coverslip on top. The fibers should be straight and not overlapping.
-
Orientation: For quantitative analysis, it is often necessary to orient the fiber at a specific angle relative to the polarizer and analyzer. A rotating stage is essential for this purpose.[2]
Troubleshooting Common Sample Preparation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Blurry or Out-of-Focus Image | - Slide is upside down.- Coverslip is the wrong thickness or is missing.- Mounting medium has an incorrect refractive index. | - Ensure the coverslip is facing the objective.- Use the correct coverslip thickness (typically 0.17 mm).- Choose a mounting medium with a refractive index that matches the objective's requirements.[18][19] |
| Uneven Interference Colors | - Sample thickness is not uniform. | - Re-grind or re-polish the sample to achieve a uniform thickness. |
| Air Bubbles in Mounting Medium | - Improper application of the coverslip.- Mounting medium is too viscous. | - Gently lower the coverslip at an angle to allow air to escape.- Warm the mounting medium slightly to reduce its viscosity. |
| Strain-Induced Birefringence in an Isotropic Sample | - Mechanical stress during sample preparation (e.g., grinding or sectioning).- Strain in the glass slide or coverslip. | - Use sharp blades for sectioning and apply minimal pressure.- Use strain-free slides and objectives.[18] |
| Low Contrast or "Washed Out" Image | - Polarizers are not perfectly crossed.- Sample is too thick, resulting in high-order white interference colors. | - Adjust the analyzer for maximum extinction (darkest background).- Prepare a thinner sample. |
Conclusion
The preparation of high-quality samples is paramount for obtaining meaningful and accurate results in polarized light microscopy. By understanding the fundamental principles of sample thickness, flatness, and refractive index matching, and by following meticulous protocols, researchers can unlock the wealth of information that this powerful analytical technique has to offer. The protocols and troubleshooting guide provided here serve as a foundation for the successful preparation of a wide variety of materials for investigation by polarized light microscopy.
References
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MOOC: Instrumental analysis of cultural heritage objects. (n.d.). 2.2. Polarized light microscopy. Retrieved from [Link]
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Kemet. (n.d.). Rock Thin Sections (Petrographic Thin Section Preparation). Retrieved from [Link]
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Oldenbourg, R., & Shribak, M. (2008). Polarized Light Field Microscopy: An Analytical Method Using a Microlens Array to Simultaneously Capture Both Conoscopic and Orthoscopic Views of Birefringent Objects. Journal of Microscopy, 231(3), 436-447. Retrieved from [Link]
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Nikon's MicroscopyU. (n.d.). Polarized Light Microscopy. Retrieved from [Link]
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Boothe, T., et al. (2017). A tunable refractive index matching medium for live imaging cells, tissues and model organisms. eLife, 6, e27240. Retrieved from [Link]
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EBSCO. (n.d.). Polarized light microscopy. Research Starters. Retrieved from [Link]
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Berdan, R. (2021, December 14). Birefringence using a Motic Polarizing Microscope and the Michel-Lévy Chart (Part I). Motic. Retrieved from [Link]
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ResearchGate. (2025, October 30). How should I prepare the sample for polarised optic microscopy (POM)? What are the important details?. Retrieved from [Link]
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Gireesh, A., et al. (2021). Practical considerations for birefringence microscopy of myelin structure: Microscope design and tissue processing for effective imaging. Neurophotonics, 8(4), 045003. Retrieved from [Link]
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Scientific Volume Imaging. (2024, June 15). Refractive Index. Retrieved from [Link]
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Gireesh, A., et al. (2021). Birefringence Microscope Design and Sample Preparation Exigencies for High-resolution Imaging of Myelin Degradation. Optica Publishing Group. Retrieved from [Link]
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LifeCanvas Technologies. (n.d.). Refractive Index Matching with EasyIndex. Retrieved from [Link]
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Boothe, T., et al. (2017). A tunable refractive index matching medium for live imaging cells, tissues and model organisms. PubMed. Retrieved from [Link]
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ResearchGate. (2018, June 28). Preparation of Thin Sections of Porous Materials for Polarizing Microscope Investigation in Archaeometry. Retrieved from [Link]
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Microscope Central. (2025, December 22). 7 Common Mistakes When Using a Polarizing Microscope and How to Avoid Them. Retrieved from [Link]
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Lakehead University. (n.d.). Preparation of Thin Sections. Retrieved from [Link]
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NASA. (n.d.). Polarized Light Microscopy. NTRS. Retrieved from [Link]
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National Petrographic. (n.d.). Explaining the Thin Section Preparation: The Key Process Involved. Retrieved from [Link]
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Nikon's MicroscopyU. (n.d.). Introduction to Polarized Light. Retrieved from [Link]
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Molecular Expressions. (2015, November 13). Polarized Light Digital Image Gallery. Retrieved from [Link]
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Nikon Instruments Inc. (n.d.). Polarizing Microscopes. Retrieved from [Link]
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University of Pittsburgh. (n.d.). Olympus BHS Polarizing Microscope. Shared Research Support Services. Retrieved from [Link]
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Meiji Techno America. (n.d.). Olympus BHSP polarized light microscope with Dispersion Staining Objective. Retrieved from [Link]
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Evident Scientific. (n.d.). Microscope Configuration | Polarized Light Microscopy Guide. Retrieved from [Link]
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Evident Scientific. (n.d.). Life Science Microscopes | Olympus. Retrieved from [Link]
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The Huck Institutes. (n.d.). Olympus BX61 (material scope) | Microscopy Facility. Retrieved from [Link]
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Milestone. (n.d.). Sample Preparation for Polymers in Testing Lab. Retrieved from [Link]
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Thorlabs. (n.d.). Crystal Polarizers. Retrieved from [Link]
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Nikon Instruments Inc. (n.d.). Online Guides | Resources. Retrieved from [Link]
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Munday Scientific. (2025, September 24). Polarizing Nikon Microscope Tutorial: Crossing pols to find Asbestos Fibers [Video]. YouTube. Retrieved from [Link]
-
Oldenbourg, R. (2013). Polarized light microscopy: principles and practice. Cold Spring Harbor Protocols, 2013(11), 1045-1056. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. Retrieved from [Link]
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AIP Publishing. (2016, July 18). Development of birefringence imaging analysis method for observing cubic crystals in various phase transitions. Retrieved from [Link]
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Kaminsky, W. (2004). Polarimetric imaging of crystals. Chemical Society Reviews, 33(8), 514-525. Retrieved from [Link]
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Cardiff University. (n.d.). Development and Applications of X-ray Birefringence Imaging. ORCA. Retrieved from [Link]
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Universiti Kebangsaan Malaysia. (n.d.). POLYMER CHEMISTRY I. Retrieved from [Link]
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Nikon's MicroscopyU. (n.d.). Polarizer Rotation and Specimen Birefringence. Retrieved from [Link]
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The McCrone Group. (n.d.). 7 Essential Steps to Ensure Best Results from Your Polarized Light Microscope (PLM). Retrieved from [Link]
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Microscopy Innovations. (n.d.). Polymer Cross-Section Preparation and Analysis Application with Drug Delivery Particles. Retrieved from [Link]
-
The McCrone Group. (2015, November 19). Preparation of Polymer Samples for Microspectroscopy. Retrieved from [Link]
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Microscope Central. (n.d.). Troubleshooting Common Microscope Issues. Retrieved from [Link]
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Microscope World. (2023, November 14). Viewing Crystals with a Polarized Light Microscope. Retrieved from [Link]
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GVDA. (2024, October 10). Common problems with microscopes and how to solve them. Blog. Retrieved from [Link]
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4-(5-Pentylpyridin-2-yl)benzoic acid as a precursor for calamitic mesogens
An In-Depth Guide to the Application of 4-(5-Pentylpyridin-2-yl)benzoic Acid as a Versatile Precursor for Calamitic Mesogens
Authored by: A Senior Application Scientist
Introduction: The Architectural Significance of Pyridyl-Benzoic Acids in Liquid Crystal Design
Calamitic, or rod-like, liquid crystals are a cornerstone of materials science, underpinning technologies from high-resolution displays to advanced optical sensors.[1][2] Their unique properties arise from a delicate balance within their molecular architecture: a rigid core that promotes orientational order and flexible terminal chains that impart fluidity.[3][4] The specific composition of the rigid core is a critical determinant of the resulting mesophase behavior, influencing factors such as thermal stability, phase transition temperatures, and dielectric anisotropy.
The 4-(5-alkylpyridin-2-yl)benzoic acid framework is a particularly valuable building block in the rational design of calamitic mesogens. The inclusion of a pyridine ring introduces a lateral dipole moment and alters the molecule's overall shape and polarity compared to its biphenyl analogue. This modification can suppress the formation of highly ordered smectic phases and favor the more fluid nematic phases, which are essential for many electro-optical applications.[2][4] The pentyl group provides a flexible tail, a common feature in calamitic mesogens that helps to lower melting points and stabilize the liquid crystalline state.[1]
This guide provides a comprehensive overview and detailed protocols for the synthesis of the precursor, 4-(5-pentylpyridin-2-yl)benzoic acid, its subsequent conversion into calamitic mesogens via esterification, and the essential techniques for characterizing their mesomorphic properties.
Part 1: Synthesis of the Precursor: 4-(5-Pentylpyridin-2-yl)benzoic acid
The most efficient and widely adopted method for synthesizing the 4-(5-pentylpyridin-2-yl)benzoic acid core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction forms a robust carbon-carbon single bond between an organoboron species and an organohalide, offering high yields and excellent functional group tolerance.[5][7]
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromo-5-pentylpyridine), forming a Pd(II) complex. This is often the rate-determining step.[6]
-
Transmetalation : The organic group from the organoboron species (4-carboxyphenylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[7]
-
Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[6]
The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction, especially when dealing with heteroaromatic substrates like pyridine, which can sometimes poison the catalyst.[8]
Workflow for Precursor Synthesis
The following diagram illustrates the general workflow for synthesizing and purifying the target precursor.
Caption: Workflow for the synthesis and purification of the target precursor.
Detailed Experimental Protocol: Precursor Synthesis
Materials:
-
2-Bromo-5-pentylpyridine
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Ethanol
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-pentylpyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The catalyst amount is kept low to ensure cost-effectiveness and minimize contamination of the final product.[5]
-
Add a 4:1 mixture of 1,4-dioxane and deionized water as the solvent. The aqueous phase is necessary for the base to dissolve and activate the boronic acid for transmetalation.[8]
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of deionized water.
-
Acidify the aqueous solution to a pH of ~4-5 by slowly adding 2M HCl. The desired product, being a carboxylic acid, is insoluble in acidic water and will precipitate out.
-
Collect the resulting white precipitate by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-(5-pentylpyridin-2-yl)benzoic acid as a white crystalline solid.[9]
Characterization Data for the Precursor
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉NO₂ | [9] |
| Molecular Weight | 269.34 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| logP | 5.28 | [9] |
Part 2: From Precursor to Mesogen: Synthesis of Calamitic Liquid Crystals
The carboxylic acid functional group of the precursor is an ideal handle for derivatization.[10][11] By reacting it with various substituted phenols, a diverse library of calamitic mesogens can be synthesized. The most common reaction is an esterification, which forms the central ester linkage characteristic of many liquid crystals.[4]
Esterification Strategy: The Steglich Approach
Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective method for this transformation.[4]
-
Causality of Reagent Choice : DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The phenol then attacks this intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which accelerates the reaction. This method avoids the harsh acidic conditions of Fischer esterification, which might be incompatible with other functional groups.
General Protocol: Synthesis of a 4-(5-Pentylpyridin-2-yl)benzoate Mesogen
Materials:
-
4-(5-Pentylpyridin-2-yl)benzoic acid (1.0 eq)
-
Substituted Phenol (e.g., 4-cyanophenol, 4-alkoxyphenol) (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve 4-(5-pentylpyridin-2-yl)benzoic acid, the substituted phenol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere. The use of an anhydrous solvent is critical to prevent the hydrolysis of the DCC and the activated intermediates.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU), the byproduct, will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove any unreacted starting materials and catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography (silica gel) or recrystallization to yield the final calamitic mesogen.
Structure-Property Relationships
The choice of the substituted phenol has a profound impact on the mesomorphic properties of the final compound. The following table illustrates hypothetical data based on common structural motifs.
| Terminal Group (R) on Phenol | Expected Primary Mesophase | Typical Transition Temp. Range (°C) | Rationale |
| -CN | Nematic | 80 - 150 | The strong dipole of the cyano group promotes antiparallel molecular arrangements, favoring the nematic phase. |
| -OCH₃ | Smectic A & Nematic | 70 - 130 | A shorter alkoxy chain can induce layered smectic phases, often followed by a nematic phase at higher temperatures. |
| -OC₈H₁₇ | Smectic A | 60 - 110 | Longer alkyl chains enhance intermolecular van der Waals forces, stabilizing layered smectic structures over a broader range.[1] |
| -F | Nematic | 75 - 140 | The small, polar fluorine atom can alter packing and dielectric properties without significantly increasing molecular breadth, often favoring a nematic phase.[3] |
Part 3: Characterization of Mesomorphic Behavior
Identifying and characterizing the liquid crystalline phases is paramount. A combination of Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) provides a complete picture of the material's thermotropic behavior.[12][13]
Characterization Workflow
Caption: A multi-technique workflow for the characterization of liquid crystals.
Protocol: Polarized Optical Microscopy (POM)
POM is a qualitative technique used to visually identify mesophases by their unique birefringent textures.[1][4]
-
Place a small amount of the sample on a clean microscope slide and cover with a coverslip.
-
Position the slide on a hot stage integrated with the polarizing microscope.
-
Heat the sample until it melts into the clear, dark isotropic liquid phase (above the clearing point). This ensures a uniform starting state.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).[1]
-
Observe the sample through the crossed polarizers. As the sample transitions into a liquid crystal phase, birefringent textures will appear.
-
Record the temperatures at which these transitions occur and capture images of the characteristic textures.
Protocol: Differential Scanning Calorimetry (DSC)
DSC provides quantitative data on the temperatures and enthalpy changes (ΔH) associated with phase transitions.[3][13]
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to the isotropic phase at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating and cooling cycle. The data from the second cycle is typically used for analysis to ensure a consistent thermal history.
-
Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is taken as the transition temperature.
Conclusion
4-(5-Pentylpyridin-2-yl)benzoic acid is a highly effective and versatile precursor for the synthesis of calamitic mesogens. Its preparation via Suzuki-Miyaura coupling is robust and scalable. The resulting benzoic acid provides a convenient point for modification, allowing for the systematic tuning of mesomorphic properties through the introduction of various terminal groups via esterification. The combination of rational molecular design, precise synthesis, and thorough characterization using techniques like POM and DSC enables researchers to develop novel liquid crystalline materials with tailored properties for a wide array of advanced applications.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uptti.ac.in [uptti.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound 4-(5-pentylpyridin-2-yl)benzoic acid - Chemdiv [chemdiv.com]
- 10. CAS 26311-45-5: 4-Pentylbenzoic acid | CymitQuimica [cymitquimica.com]
- 11. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior [mdpi.com]
- 13. ipme.ru [ipme.ru]
- 14. scialert.net [scialert.net]
using 4-(5-Pentylpyridin-2-yl)benzoic acid as a chemical intermediate
Application Note: 4-(5-Pentylpyridin-2-yl)benzoic acid as a Dual-Function Chemical Intermediate in Materials Science and Drug Development
Executive Summary & Physicochemical Profile
4-(5-Pentylpyridin-2-yl)benzoic acid is a highly versatile chemical intermediate characterized by its amphiphilic geometry: a rigid, polar biphenyl-like core (pyridine-phenyl) coupled with a flexible, lipophilic pentyl tail. This precise structural arrangement makes it an invaluable building block in two distinct fields. In materials science, it serves as a calamitic (rod-like) mesogen for synthesizing liquid crystals[1][2]. In medicinal chemistry, the scaffold acts as a privileged bioisostere for targeted therapeutics, particularly in the development of ubiquitin ligase inhibitors[3].
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | 4-(5-Pentylpyridin-2-yl)benzoic acid |
| CAS Number | 111647-49-5[4] |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 269.34 g/mol [4] |
| LogP (Predicted) | ~5.28[5] |
| Structural Features | Pyridine-phenyl rigid core, C5 aliphatic tail, Carboxylic acid head |
| Primary Utility | Liquid Crystal Mesogen Synthesis, Bioactive Scaffold (Ligase Inhibitors) |
Application 1: Materials Science - Liquid Crystal (LC) Mesogen Synthesis
Causality & Rationale
To engineer nematic or smectic liquid crystals, molecules require a delicate balance of rigidity (for dielectric anisotropy) and flexibility (to lower the melting point and stabilize the mesophase). The pyridine-benzoic acid motif is widely utilized to generate supramolecular Hydrogen-Bonded Liquid Crystals (HBLCs) via carboxylic acid dimerization[2][6]. Alternatively, the carboxylic acid can be esterified with long-chain aliphatic alcohols to yield stable, low-temperature nematic phases, such as decyl 4-(5-pentylpyridin-2-yl)benzoate[1].
For esterification, traditional Fischer conditions (refluxing strong acid) are strictly contraindicated. Strong acids will protonate the basic pyridine nitrogen, drastically reducing organic solubility and inducing unwanted side reactions. Therefore, the Steglich Esterification is the method of choice[7][8]. Operating under mild, neutral conditions at room temperature, this method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. The addition of 4-Dimethylaminopyridine (DMAP) is non-negotiable; DMAP acts as a superior nucleophile that attacks the transient O-acylisourea intermediate, preventing its dead-end 1,3-rearrangement into an inactive N-acylurea[9][10].
Protocol 1: Steglich Esterification for LC Synthesis
Self-Validating System: The generation of dicyclohexylurea (DCU) as a byproduct serves as a visual indicator of reaction progress. DCU is highly insoluble in dichloromethane (DCM) and will precipitate as a white solid as the reaction proceeds[10][11].
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 eq of 4-(5-Pentylpyridin-2-yl)benzoic acid and 1.1 eq of the target aliphatic alcohol (e.g., decanol) in anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Add 0.1 eq of DMAP to the stirring solution.
-
Activation: Dissolve 1.1 eq of DCC in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C to control the initial exothermic activation.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Validation: A thick white precipitate (DCU) will form within the first 30 minutes, confirming the successful generation of the O-acylisourea intermediate.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP and unreacted pyridine starting material), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure nematic LC ester.
Caption: Workflow of Steglich Esterification for synthesizing liquid crystal mesogens.
Application 2: Medicinal Chemistry - Bioactive Scaffold Synthesis
Causality & Rationale
In drug development, the 4-(pyridin-2-yl)benzoic acid scaffold is a highly prized bioisostere for biphenyls. The substitution of a phenyl ring with a pyridine ring introduces a specific hydrogen-bond acceptor (the nitrogen lone pair) that can interact with kinase hinge regions or ligase binding pockets, while simultaneously improving aqueous solubility. The pentyl chain is strategically sized to occupy deep hydrophobic sub-pockets. Derivatives of this specific scaffold have been patented and investigated as inhibitors of the Ubiquitin-Proteasome System (UPS), specifically targeting E1 activating enzymes to halt aberrant protein ubiquitination[3].
To synthesize these inhibitors, the carboxylic acid must be coupled with complex, sterically hindered amines. HATU is selected over standard EDC/HOBt due to the superior leaving group ability of HOAt. This accelerates the reaction kinetics and minimizes epimerization, which is critical when coupling chiral amine fragments.
Protocol 2: HATU-Mediated Amide Coupling for Inhibitor Synthesis
Self-Validating System: The formation of the highly reactive HOAt ester intermediate is accompanied by a distinct colorimetric shift, providing immediate visual confirmation of acid activation.
-
Activation: Dissolve 1.0 eq of 4-(5-Pentylpyridin-2-yl)benzoic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Validation Check: Stir for 10 minutes at room temperature. The solution will turn a distinct yellow color, confirming the formation of the active HOAt ester.
-
Coupling: Add 1.1 eq of the target primary or secondary amine. Stir at room temperature for 2–4 hours. Monitor via LC-MS until the mass of the active ester is fully consumed.
-
Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer extensively with 5% LiCl solution (to remove residual DMF), followed by brine. Dry and concentrate for downstream purification.
Caption: Logical relationship of synthesized amide derivatives acting as Ubiquitin Ligase (E1) inhibitors.
Quality Control & Analytical Validation
To ensure the integrity of the synthesized intermediates, the following analytical validations must be performed:
-
¹H NMR (400 MHz, CDCl₃): Successful functionalization of the carboxylic acid is confirmed by the disappearance of the broad -COOH proton signal (~12.0–13.0 ppm). For esterification (Protocol 1), look for the appearance of a new diagnostic triplet (~4.0–4.3 ppm) corresponding to the -CH₂-O- protons of the newly attached aliphatic chain.
-
HPLC (Reverse-Phase C18): The transformation from a polar carboxylic acid to a lipophilic ester or bulky amide will result in a significant rightward shift in retention time (RT).
-
LC-MS (ESI+): Confirm the exact mass of the product. The pyridine ring readily accepts a proton, making these compounds highly responsive in positive ion mode [M+H]⁺.
References
-
[4] ChemScene. 111647-49-5 | 4-(5-Pentylpyridin-2-yl)benzoic acid. Available at: 4
-
[1] Guidechem. 326020-25-1 - Decyl 4-(5-pentyl-2-pyridinyl)benzoate. Available at: 1
-
[5] Chemdiv. Compound 4-(5-pentylpyridin-2-yl)benzoic acid Properties. Available at: 5
-
[3] Google Patents. WO2005037845A1 - Benzothiazole and thiazole[5,5-b] pyridine compositions and their use as ubiquitin ligase inhibitors. Available at: 3
-
[7] BenchChem. Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives. Available at: 7
-
[9] Organic Chemistry Portal. Steglich Esterification Mechanism. Available at:9
-
[8] Common Organic Chemistry. Acid to Ester - Common Conditions. Available at: 8
-
[11] Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: 11
-
[2] MDPI. Nematic Phases in Photo-Responsive Hydrogen-Bonded Liquid Crystalline Dimers. Available at:2
-
[6] ACS Publications. Hydrogen-Bonded Supramolecular Liquid Crystal Polymers. Available at: 6
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- 1. Page loading... [wap.guidechem.com]
- 2. Nematic Phases in Photo-Responsive Hydrogen-Bonded Liquid Crystalline Dimers [mdpi.com]
- 3. WO2005037845A1 - Benzothiazole and thiazole[5,5-b] pyridine compositions and their use as ubiquitin ligase inhibitors - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. Compound 4-(5-pentylpyridin-2-yl)benzoic acid - Chemdiv [chemdiv.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Pentylpyridin-2-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(5-pentylpyridin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and detailed protocols for resolution.
Question 1: Low or No Product Yield
"I've followed the standard Suzuki-Miyaura coupling protocol, but my yield of 4-(5-pentylpyridin-2-yl)benzoic acid is consistently low (or I'm not getting any product). What are the likely causes and how can I fix this?"
Underlying Causes & Solutions:
Low or no yield in the Suzuki-Miyaura coupling for this specific synthesis is often traced back to a few critical factors: the palladium catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions.
-
Catalyst Inactivation: The palladium(0) species is the active catalyst, and it's susceptible to oxidation.[1] If your reaction is exposed to air, the catalyst can be rendered inactive.
-
Solution: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). This involves using a Schlenk line or a glovebox for the addition of reagents and solvent.[1] Degassing your solvent prior to use is also a critical step.
-
-
Inefficient Oxidative Addition: The first step in the catalytic cycle is the oxidative addition of the palladium catalyst to the aryl halide.[2] The strength of the carbon-halogen bond plays a crucial role here. Bromo- and iodo-pyridines are generally more reactive than their chloro-counterparts due to weaker C-X bonds.[1]
-
Solution: If you are using a chloropyridine derivative, consider switching to 2-bromo-5-pentylpyridine. This will facilitate the rate-determining oxidative addition step.[1]
-
-
Protodeboronation of the Boronic Acid: Boronic acids can react with water or other protic sources to be converted back to the corresponding arene, a common side reaction that consumes your starting material.[3][4]
-
Solution: Use anhydrous solvents and ensure your reagents are dry. The choice of base is also important; weaker bases are sometimes preferred to minimize this side reaction.
-
-
Suboptimal Base or Solvent: The base is crucial for activating the boronic acid for transmetalation.[5] The solvent must be able to dissolve the reactants and facilitate the reaction.
-
Solution: A common and effective combination is a carbonate base (like K₂CO₃ or Cs₂CO₃) in a solvent mixture such as 1,4-dioxane and water.[6] The water is necessary to dissolve the inorganic base.
-
Optimized Protocol for Improved Yield:
This protocol incorporates the solutions discussed above to create a robust system for your synthesis.
| Reagent | Molar Equiv. | Purpose |
| 2-Bromo-5-pentylpyridine | 1.0 | Starting Material |
| 4-Carboxyphenylboronic acid | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 0.03 | Palladium Catalyst |
| K₃PO₄ | 2.0 | Base |
| 1,4-Dioxane/H₂O (4:1) | - | Solvent |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-bromo-5-pentylpyridine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with the workup and purification as described in the FAQ section.
Question 2: Significant Impurity Profile in the Final Product
"My final product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the common impurities and how can I minimize their formation?"
Underlying Causes & Solutions:
The primary impurities in this synthesis are typically homo-coupled products and unreacted starting materials.
-
Homo-coupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. This is often a result of oxygen exposure, which can facilitate this side reaction.
-
Solution: Rigorous exclusion of oxygen is key. Ensure your inert atmosphere is maintained throughout the reaction.
-
-
Unreacted Starting Materials: This points to an incomplete reaction.
-
Solution: Ensure you are using a slight excess of the boronic acid (1.1-1.2 equivalents) to drive the reaction to completion. Also, verify the activity of your palladium catalyst.
-
Purification Strategy:
A multi-step purification process is often necessary to obtain highly pure 4-(5-pentylpyridin-2-yl)benzoic acid.
-
Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. This will remove the inorganic base and other water-soluble impurities.[1]
-
Acid-Base Extraction: The product is a carboxylic acid and can be selectively extracted.
-
Dissolve the crude product in an organic solvent.
-
Extract with a basic aqueous solution (e.g., 1M NaOH) to deprotonate the carboxylic acid, moving it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the pure product.
-
-
Recrystallization: For the highest purity, recrystallization is recommended. Common methods include recrystallization from hot water or organic solvents.[7]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-(5-pentylpyridin-2-yl)benzoic acid.
Q1: Which aryl halide should I use: 2-chloro- or 2-bromo-5-pentylpyridine?
For Suzuki-Miyaura couplings, the reactivity of the aryl halide is critical. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. The oxidative addition of the palladium catalyst to the aryl halide is often the rate-determining step. Therefore, 2-bromo-5-pentylpyridine is generally preferred over the chloro-derivative as it is more reactive and typically leads to higher yields under milder conditions.
Q2: What is the optimal palladium catalyst and ligand for this reaction?
While Pd(PPh₃)₄ is a commonly used and effective catalyst, other palladium sources and ligands can be employed.[8] For challenging couplings, particularly with less reactive aryl chlorides, more sophisticated and electron-rich phosphine ligands can be beneficial.[9] However, for the coupling of a bromopyridine, Pd(PPh₃)₄ is a reliable and cost-effective choice.
Q3: How do I properly degas my solvents?
Degassing is crucial to remove dissolved oxygen which can deactivate the palladium catalyst. There are several effective methods:
-
Freeze-Pump-Thaw: This is one of the most thorough methods. The solvent is frozen with liquid nitrogen, a vacuum is applied, and then it is allowed to thaw. This cycle is repeated three times.
-
Sparging with an Inert Gas: Bubbling an inert gas like argon or nitrogen through the solvent for 20-30 minutes can effectively remove dissolved oxygen.
Q4: What is the mechanism of the Suzuki-Miyaura coupling?
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:[2]
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: A sharp melting point range indicates high purity.
III. Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis.
IV. References
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
Suzuki Coupling. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
1401425-30-6| Chemical Name : 4-(5-Pentyl-pyridin-2-yl)-benzoic acid. Pharmaffiliates. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]
-
Purification of benzoic acid. Google Patents. Available at:
-
A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. ResearchGate. Available at: [Link]
-
A new method for preparing 4-(4-pyridyl)benzoic acid or its salt. Google Patents. Available at:
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Process for the purification of benzoic acid. Google Patents. Available at:
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 8. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
purification of crude 4-(5-Pentylpyridin-2-yl)benzoic acid by recrystallization
An in-depth technical guide for researchers, scientists, and drug development professionals on the .
Introduction: The Final Step to Purity
4-(5-Pentylpyridin-2-yl)benzoic acid is a biaryl compound, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] Its synthesis is commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. While powerful, these reactions rarely yield a perfectly pure product. The crude solid is often contaminated with unreacted starting materials, catalysts, and various side-products.[3][4][5]
Recrystallization is a powerful and economical technique for purifying solid organic compounds, making it an essential final step to isolate 4-(5-Pentylpyridin-2-yl)benzoic acid in a high state of purity.[3][6][7] This guide serves as a technical support center, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions to navigate the challenges of its purification. The underlying principle is simple: dissolve the impure compound in a minimum amount of a suitable hot solvent and allow it to cool slowly. As the solubility decreases with temperature, the desired compound will form crystals, leaving the impurities behind in the solution (mother liquor).[8][9][10]
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific problems that may arise during the recrystallization of 4-(5-Pentylpyridin-2-yl)benzoic acid.
Question: My compound will not fully dissolve in the boiling solvent, even after adding a large volume. What should I do?
Answer: This issue typically points to one of two possibilities: an inappropriate solvent or the presence of insoluble impurities.
-
Inappropriate Solvent: The chosen solvent may simply be a poor solvent for your compound, even at high temperatures. Review the solvent selection process. A compound with both a polar carboxylic acid group and a large, less-polar pentyl-pyridine structure may require a solvent of intermediate polarity or a mixed-solvent system.[11][12]
-
Insoluble Impurities: It is common for crude products to contain insoluble impurities (e.g., catalyst residues, polymeric byproducts).[13] If the bulk of your product dissolves but a small amount of material remains, this is the likely cause. In this case, you should perform a hot filtration. Add a slight excess of hot solvent to ensure your desired compound remains dissolved, then quickly filter the hot solution through a pre-heated funnel to remove the insoluble material. Proceed to cool the filtrate as usual.[7][8]
Question: I have successfully dissolved my compound and cooled the solution, but no crystals have formed. What is the problem?
Answer: The failure of crystals to form upon cooling is a common issue, often due to either supersaturation or the use of excessive solvent.[14]
-
Induce Crystallization: The solution may be supersaturated. Try to induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod.[8][9] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the solution. This "seed crystal" acts as a template for crystallization.[8][14]
-
-
Reduce Solvent Volume: You may have used too much solvent.[14][15][16] A solution that is not sufficiently saturated will not yield crystals upon cooling. Gently heat the solution again and boil off a portion of the solvent. Allow the concentrated solution to cool again.[15]
-
Cool to a Lower Temperature: Ensure the solution has been thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.[9][17]
Question: My recrystallization resulted in a very low yield. How can I improve it?
Answer: A low yield is one of the most frequent frustrations in recrystallization.[15] Several factors can contribute:
-
Excess Solvent: This is the most common cause. Using too much solvent during dissolution will keep a significant amount of your product dissolved in the mother liquor even after cooling.[15][16] Use the absolute minimum amount of boiling solvent necessary to dissolve the crude solid.
-
Premature Crystallization: If the product crystallizes too early, such as during a hot filtration step, significant loss can occur. Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Incomplete Collection: Ensure all crystals are transferred from the flask to the filter funnel during vacuum filtration. Rinsing the flask with a small amount of the cold mother liquor can help transfer the remaining solid.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[17]
-
Second Crop Recovery: It is often possible to recover more product from the mother liquor. Concentrate the filtrate by boiling off some of the solvent and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[15]
Question: Instead of crystals, an oil separated from my solution. What went wrong?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of solute is too high.[8][14] This is more common with impure samples.
-
Solution: Re-heat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent.[14] Then, allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and favor the formation of crystals over oil. Vigorous stirring as the oil begins to reappear can sometimes break it up and encourage crystallization.[8] If the problem persists, you may need to reconsider your choice of solvent.
Frequently Asked Questions (FAQs)
What are the likely impurities in my crude 4-(5-Pentylpyridin-2-yl)benzoic acid? If synthesized via a Suzuki-Miyaura coupling, common impurities include:
-
Homocoupling Products: Dimers of the boronic acid starting material or the halide starting material.[4][18]
-
Unreacted Starting Materials: Residual 4-carboxyphenylboronic acid and 2-bromo-5-pentylpyridine.
-
Protodeboronation Product: The boronic acid may be replaced by a hydrogen atom, leading to benzoic acid.[4]
-
Palladium Catalyst Residues: Trace amounts of palladium, which can often be removed by hot filtration if they are insoluble.[4][19]
How do I choose the best solvent for recrystallization? The ideal solvent should exhibit the following properties:[11][13][20]
-
High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.
-
Low Solubility at Low Temperature: The compound should be poorly soluble in the same solvent when cold to allow for precipitation.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of your compound to prevent oiling out.
-
Inertness: The solvent must not react with your compound.
-
Volatility: It should be volatile enough to be easily removed from the purified crystals.
For 4-(5-Pentylpyridin-2-yl)benzoic acid, solvents like ethanol, isopropanol, acetone, or mixtures such as ethanol/water or acetone/water are good starting points to test.[21][22]
What is a mixed-solvent recrystallization and when should I use it? A mixed-solvent system is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents, one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[11][17]
You would use this method by dissolving the crude product in a minimum amount of the hot "good" solvent, then slowly adding the "bad" solvent until the solution becomes faintly cloudy (turbid). A drop or two of the hot "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[17]
How can I confirm the purity of my recrystallized product? Several analytical techniques can be used to assess purity:[5][23]
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[7][22]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. You can compare the crude material and the recrystallized product side-by-side.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities by comparing the resulting spectra to a reference standard.[24][25] High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[24][25]
Visualized Protocols and Data
Recrystallization Workflow
The following diagram outlines the standard procedure for a single-solvent recrystallization.
Caption: General workflow for purification by recrystallization.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for when crystals fail to form.
Caption: Decision tree for troubleshooting failure of crystallization.
Solvent Selection Data
Finding exact solubility data for novel compounds often requires experimental testing. The table below provides a starting point based on the properties of benzoic acid and other substituted benzoic acids.[21][26][27][28]
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior for 4-(5-Pentylpyridin-2-yl)benzoic acid |
| Water | High | 100 | Poor solubility even when hot, due to the large nonpolar moiety.[9][26] |
| Ethanol | Medium-High | 78 | Good candidate. Likely soluble when hot, less soluble when cold.[21] |
| Acetone | Medium | 56 | Good candidate. Likely soluble at room temperature or slightly warm.[21][27] |
| Isopropanol | Medium | 82 | Good candidate. Similar properties to ethanol. |
| Ethyl Acetate | Medium-Low | 77 | Possible candidate, may have high solubility even when cold. |
| Hexane | Low | 69 | Likely insoluble due to the polar carboxylic acid and pyridine nitrogen. |
| Toluene | Low | 111 | Likely has low solubility, but could be useful as an anti-solvent.[12] |
Recommendation: Begin solubility tests with small amounts (~50 mg) of crude product in solvents like ethanol, isopropanol, and acetone.[11]
Detailed Experimental Protocol
Objective: To purify crude 4-(5-Pentylpyridin-2-yl)benzoic acid using a single-solvent recrystallization method.
Materials:
-
Crude 4-(5-Pentylpyridin-2-yl)benzoic acid
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Heating source (hot plate or steam bath)
-
Short-stemmed glass funnel
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: a. Place the crude solid in an appropriately sized Erlenmeyer flask. b. Add a few boiling chips to the flask. c. In a separate flask, bring the chosen solvent to a boil. d. Add the boiling solvent to the crude solid dropwise and with swirling, keeping the flask on the heat source.[9][10] e. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[8] Note: If insoluble impurities are present, add a small excess of solvent and proceed to the next step. Otherwise, skip to step 3.
-
Hot Filtration (if necessary): a. Place a piece of fluted filter paper in a short-stemmed glass funnel. b. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the heat source and allowing hot solvent vapor to pass through them. c. Quickly pour the hot solution through the pre-heated setup to filter out insoluble impurities.[7]
-
Crystallization: a. Remove the flask containing the clear solution from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9][17] Slow cooling is crucial for forming large, pure crystals.[16] b. Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[9]
-
Crystal Collection and Washing: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold solvent. b. Turn on the vacuum and pour the cold slurry of crystals into the funnel. c. Break the vacuum and add a very small amount of ice-cold solvent to wash the crystals, removing any residual mother liquor containing impurities.[8] d. Reapply the vacuum to pull the wash solvent through. Continue to pull air through the crystals for several minutes to help them dry.
-
Drying: a. Transfer the purified crystals from the funnel to a pre-weighed watch glass. b. Spread the crystals out and allow them to air dry completely. Drying can be accelerated by placing them in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: a. Weigh the dry, purified crystals to calculate the percent recovery. b. Determine the melting point of the recrystallized product and compare it to the crude material. c. Perform further analysis (TLC, NMR) as needed to confirm purity.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from: [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectionn - Science Learning Center. Available from: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available from: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
-
Recrystallization Solvent Selection Guide | PDF - Scribd. Available from: [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]
-
Experiment 4 purification - recrystallization of benzoic acid | PDF - Slideshare. Available from: [Link]
-
Recrystallization of Benzoic Acid. Available from: [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. Available from: [Link]
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. Available from: [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. Available from: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available from: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available from: [Link]
-
Recrystallization - Single Solvent. Available from: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available from: [Link]
-
What happens if you have a good crude yield of a product but after you recrystallize it, your yield is low? - Quora. Available from: [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available from: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available from: [Link]
-
Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts - Semantic Scholar. Available from: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available from: [Link]
-
III Analytical Methods. Available from: [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate. Available from: [Link]
-
1401425-30-6| Chemical Name : 4-(5-Pentyl-pyridin-2-yl)-benzoic acid | Pharmaffiliates. Available from: [Link]
-
The Recrystallization of Benzoic Acid. Available from: [Link]
-
Lab #1 (Section 102) September 17, 2002 Recrystallization and Melting Points Abstract. Available from: [Link]
-
Chemical Properties of Benzoic acid, 4-pentyl- (CAS 26311-45-5) - Cheméo. Available from: [Link]
- CN1188396C - A new method for preparing 4-(4-pyridyl)benzoic acid or its salt - Google Patents.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Available from: [Link]
Sources
- 1. Compound 4-(5-pentylpyridin-2-yl)benzoic acid - Chemdiv [chemdiv.com]
- 2. 4-(Pyridin-2-yl)benzoic acid | 4385-62-0 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
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- 9. westfield.ma.edu [westfield.ma.edu]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 24. ijpsjournal.com [ijpsjournal.com]
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- 26. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
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- 28. Benzoic acid, 4-pentyl- (CAS 26311-45-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
optimizing the nematic phase temperature range with benzoic acid derivatives
Optimizing Nematic Phase Temperature Ranges with Benzoic Acid Derivatives
Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engineering hydrogen-bonded liquid crystals (HBLCs). Benzoic acid derivatives are foundational mesogens due to their ability to form rigid, hydrogen-bonded dimers. However, tuning their nematic phase to operational temperatures (especially room temperature) requires precise molecular and supramolecular engineering.
Below, you will find our diagnostic workflow, troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols.
Supramolecular Engineering Workflow
Workflow for engineering benzoic acid derivatives to optimize nematic phase ranges.
Troubleshooting & FAQs
Q1: Why does my pure 4-alkoxybenzoic acid (nOBA) exhibit a very narrow nematic phase or transition directly to a smectic phase? A1: The phase behavior of nOBAs is heavily dependent on the length of the terminal aliphatic chain.. This occurs because the elongated aliphatic tails increase van der Waals interactions, which stabilize tightly packed, layered structures over the purely orientational, fluid order of the nematic phase. Troubleshooting Action: To widen the nematic window, you must disrupt this highly ordered smectic packing.1[1]. This structural asymmetry frustrates the formation of highly ordered smectic layers while maintaining the hydrogen-bonded rigid core necessary for the nematic phase, thereby expanding the nematic temperature range.
Q2: How can I achieve a room-temperature nematic phase using benzoic acid derivatives? A2: 2[2] due to the high thermal energy required to overcome the strong crystalline lattice forces. Troubleshooting Action: Utilize the principle of melting point depression via dissimilar mesogen mixtures. For instance,2[2]. This specific mixture depresses the crystal-to-nematic transition down to 30.6 °C and can supercool to remain in a metastable nematic phase at room temperature for several days. The structural mismatch between the planar aromatic ring and the bulky cyclohexyl ring prevents rapid recrystallization.
Q3: What is the effect of lateral fluorination on the nematic temperature range? A3: Introducing lateral fluorine substituents (e.g., 4-alkoxy-3-fluorobenzoic acids) is a highly effective strategy for optimizing the nematic phase.3[3] by increasing the intermolecular steric bulk, which disrupts the tight lateral packing required for smectic layers. Furthermore, the highly electronegative fluorine atom enhances the dielectric anisotropy and birefringence of the complex, which are critical parameters for electro-optical responsiveness.
Q4: My supramolecular HBLC mixture is degrading or losing its nematic phase upon repeated thermal cycling. What is causing this? A4: This is a classic symptom of thermal dissociation of the intermolecular hydrogen bonds or competitive hydrogen bonding with impurities. While the O...H-O bonds in carboxylic acid dimers are relatively strong, heating the sample near or above the isotropic transition temperature shifts the equilibrium towards monomers.2[2]. Troubleshooting Action: Ensure all thermal characterizations (DSC/POM) are conducted in a strictly anhydrous, inert atmosphere (e.g., under high-purity nitrogen). Store samples in vacuum desiccators.
Quantitative Phase Transition Data
The following table summarizes the causal relationship between molecular engineering choices and the resulting nematic phase temperature ranges (ΔT).
| Compound / Mixture | Molar Ratio | Phase Transitions (°C) | Nematic Range (ΔT) | Reference |
| 4-butylbenzoic acid (C4BA) | Pure | Cr 101.6 → N 114.9 → Iso | 13.3 °C | [2] |
| C4BA : C5CA | 1:1 | Cr 30.6 → N 111.7 → Iso | 81.1 °C | [2] |
| 5OBA | Pure | Cr 121.6 → N 145.5 → Iso | 23.9 °C | |
| 6OBA | Pure | Cr 101.9 → N 150.5 → Iso | 48.6 °C | |
| 4BA : 6BA | 1:1 | Cr 106.0 → N 110.0 → Iso | ~4.0 °C | [1] |
Note: Cr = Crystalline, N = Nematic, Iso = Isotropic.
Standard Operating Procedure: Preparation and Validation of Heterodimeric HBLCs
To ensure reproducibility and self-validation of your synthesized HBLCs, follow this rigorous solvent-mediated assembly protocol.
Step 1: Stoichiometric Weighing
-
Action: Weigh the proton donor (e.g., C4BA) and the complementary mesogen (e.g., C5CA) in a precise 1:1 molar ratio using an analytical balance (±0.1 mg).
-
Causality: A strict 1:1 ratio is required to maximize heterodimer formation. Excess of either component will result in homodimer impurities, leading to multiple melting peaks and a narrowed nematic window.
Step 2: Solvent-Mediated Mixing
-
Action: Dissolve both components completely in a volatile, anhydrous organic solvent (e.g., THF or absolute ethanol) under continuous magnetic stirring at room temperature.
-
Causality: Solvent-mediated mixing ensures homogeneous distribution at the molecular level. Simple melt-mixing can lead to macroscopic phase separation and localized concentration gradients, which compromises the uniformity of the resulting nematic phase.
Step 3: Controlled Solvent Evaporation
-
Action: Remove the solvent slowly using a rotary evaporator, followed by drying in a vacuum desiccator at 40 °C for at least 24 hours.
-
Causality: Rapid evaporation can trap solvent molecules within the crystal lattice, which act as plasticizers and artificially depress the phase transition temperatures, leading to non-reproducible DSC data.
Step 4: Differential Scanning Calorimetry (DSC) Validation
-
Action: Perform DSC under a nitrogen atmosphere at a scanning rate of 5–10 °C/min. Conduct at least two heating/cooling cycles.
-
Causality: The first heating cycle erases the thermal history of the solvent evaporation process. The second cycle provides the true thermodynamic phase transition temperatures of the self-assembled heterodimer. A single, sharp Cr→N endothermic peak validates successful heterodimerization.
Step 5: Polarized Optical Microscopy (POM)
-
Action: Place the sample between two untreated glass coverslips. Heat to the isotropic phase, then cool at 2 °C/min while observing under crossed polarizers.
-
Causality: POM visually confirms the phase assignment..
References
- Source: PMC / nih.
- Source: elibrary.
- Source: PMC / nih.
- Source: PMC / nih.
Sources
- 1. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Chemoresponsive Soft Matter Using Hydrogen-Bonded Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid byproducts in pyridinyl benzoic acid synthesis
Welcome to the technical support hub for the synthesis of pyridinyl benzoic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of biaryl synthesis, particularly via Suzuki-Miyaura cross-coupling. The formation of stubborn byproducts is a common challenge that can compromise yield, complicate purification, and hinder project timelines.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic origins of common byproducts and offer validated, actionable strategies to achieve cleaner reactions and higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My main byproduct has a mass double that of my boronic acid starting material, minus two hydroxyl groups. What is this, and how can I prevent it?
A1: You are observing the formation of a homocoupled byproduct, a common issue in Suzuki-Miyaura reactions.[1][2] This occurs when two molecules of your boronic acid (or ester) react with each other instead of with the pyridinyl halide.
Root Cause Analysis: The primary culprit behind homocoupling is often the presence of molecular oxygen in the reaction mixture.[2][3] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.[1] Furthermore, if you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to the catalytically active Pd(0) state. This reduction can be accomplished by consuming some of the boronic acid or phosphine ligand, a process that can initiate homocoupling.[1][3]
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step. Oxygen must be meticulously removed from your reaction mixture and solvent.
-
Protocol: Employ at least three "freeze-pump-thaw" cycles for the sealed reaction vessel. For larger scales, sparging the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes is effective.[4] Always maintain a positive pressure of inert gas throughout the reaction.
-
-
Switch to a Pd(0) Source: Using a precatalyst that is already in the Pd(0) oxidation state eliminates the problematic initial reduction step.
-
Controlled Addition: In some cases, slow addition of the boronate ester to the reaction mixture can suppress the formation of homocoupled impurities.
Below is a diagram illustrating the competition between the desired catalytic cycle and the homocoupling side reaction.
Caption: Competing pathways: Desired Suzuki cycle vs. O₂-mediated homocoupling.
Q2: I'm observing significant amounts of de-boronated starting material (e.g., benzoic acid from carboxyphenylboronic acid). What is causing this decomposition?
A2: This side reaction is known as protodeboronation , where a proton replaces the boronic acid group (C-B bond cleavage).[5] It is a form of hydrolysis and is particularly problematic for electron-rich or heteroaromatic boronic acids.[1][3]
Root Cause Analysis: Protodeboronation is highly dependent on reaction conditions. The presence of excess water, the type of base used, and elevated temperatures can all accelerate this undesired pathway.[5][6] The mechanism can be catalyzed by acid or base, both of which are relevant under typical Suzuki conditions.[6]
Troubleshooting Strategies:
-
Use a More Stable Boron Reagent: Boronic acids are more susceptible to protodeboronation than their ester derivatives.
-
Recommendation: Switch from the boronic acid to a boronic acid pinacol ester (Bpin). Pinacol esters exhibit greater stability and can often be used directly, though some may require in-situ hydrolysis to the active boronic acid for transmetalation.[7][8] MIDA boronates offer even greater stability for sequential coupling strategies.[1]
-
-
Minimize Water Content: While many Suzuki protocols use aqueous bases, excessive water can be detrimental.
-
Optimize the Base: The choice of base is critical.
-
Recommendation: Avoid strong hydroxide bases if protodeboronation is an issue. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent alternatives that provide sufficient basicity while minimizing this side reaction.[9]
-
Q3: My halide-containing starting material (e.g., 3-bromopyridine) is being consumed, but I'm primarily forming the de-halogenated version (e.g., pyridine). Why is this happening?
A3: This side reaction is protodehalogenation (or hydrodehalogenation), where the halogen atom is replaced by a hydrogen atom.[9]
Root Cause Analysis: This occurs after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex, instead of undergoing transmetalation, can react with a hydride source in the mixture. Subsequent reductive elimination then releases the de-halogenated arene.[1] Potential hydride sources include amine bases (like triethylamine) and alcohol solvents.[3]
Troubleshooting Strategies:
-
Change the Base: Avoid bases that can act as hydride donors.
-
Use Aprotic Solvents: Eliminate potential hydride sources from the solvent.
-
Recommendation: Use anhydrous aprotic solvents like 1,4-dioxane, THF, or toluene instead of alcohols (methanol, ethanol, isopropanol).[9]
-
-
Accelerate Transmetalation: The faster the transmetalation step, the less time the Ar-Pd(II)-X intermediate has to undergo side reactions.
-
Recommendation: Ensure you are using an appropriate ligand. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can often accelerate the desired cross-coupling pathway, outcompeting protodehalogenation.[9]
-
Caption: A logical workflow for troubleshooting common Suzuki coupling byproducts.
General Optimization & Recommended Protocol
Often, a combination of factors contributes to byproduct formation. A systematic optimization of reaction parameters is the most robust approach.
Table 1: Key Parameter Optimization for Suzuki-Miyaura Coupling
| Parameter | Standard Recommendation | Rationale & Troubleshooting Adjustments |
| Palladium Source | Pd₂(dba)₃ (Pd(0)) or Pd(OAc)₂ (Pd(II)) | Use a Pd(0) source like Pd₂(dba)₃ to avoid homocoupling during in-situ reduction.[1] Pre-formed palladium-ligand complexes (precatalysts) can also offer higher activity and stability.[1] |
| Ligand | Buchwald Biaryl Phosphines (SPhos, XPhos) or DPPF | The ligand stabilizes the Pd center and facilitates key steps. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, minimizing side reactions.[9][10] A Ligand:Pd ratio of 1:1 to 4:1 is typical.[3] |
| Base | K₃PO₄ or Cs₂CO₃ | A strong enough base is needed for transmetalation. K₃PO₄ is an excellent choice as it is non-nucleophilic, sparingly soluble in organic solvents (reducing side reactions), and not a hydride source.[9] |
| Solvent | 1,4-Dioxane, Toluene, or THF (often with H₂O) | Aprotic solvents are preferred to avoid protodehalogenation.[9] A small amount of water can be beneficial for dissolving the base and facilitating the transmetalation step, but excess water promotes protodeboronation.[3] |
| Temperature | 80 - 110 °C | Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions. Start around 80-90 °C and adjust as needed based on reaction monitoring. |
| Boron Reagent | Boronic Acid Pinacol Ester | Esters are more stable to storage and less prone to protodeboronation than free boronic acids.[6] |
Experimental Protocol: Optimized Synthesis of 3-(Pyridin-3-yl)benzoic Acid
This protocol is a robust starting point designed to minimize common byproducts. It should be adapted and optimized for specific substrates.
Materials:
-
3-Bromopyridine (1.0 eq.)
-
3-(Methoxycarbonyl)phenylboronic acid pinacol ester (1.2 eq.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Anhydrous 1,4-Dioxane and Degassed Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-(methoxycarbonyl)phenylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add the anhydrous 1,4-dioxane. Begin vigorous stirring. Add the 3-bromopyridine via syringe, followed by the degassed water.
-
Degassing (Optional but Recommended): For maximum oxygen removal, subject the sealed flask to one freeze-pump-thaw cycle.
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Workup (Ester Intermediate):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude methyl 3-(pyridin-3-yl)benzoate by flash column chromatography.
-
-
Saponification (to final acid):
-
Dissolve the purified ester in a mixture of THF and water.
-
Add LiOH (2-3 equivalents) and stir at room temperature until hydrolysis is complete (monitor by LC-MS).
-
Remove the THF under reduced pressure.
-
Carefully acidify the remaining aqueous solution with 1M HCl to a pH of ~3-4.[11]
-
Collect the precipitated 3-(pyridin-3-yl)benzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
-
References
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. [URL: https://www.benchchem.com/technical-support/suzuki-coupling-troubleshooting-guide-for-sluggish-incomplete-reactions]
- Protodeboronation. Wikipedia. [URL: https://en.wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/wp-content/uploads/2023/07/Suzuki-Miyaura-cross-coupling-Practical-Guide-by-Yoneda-Labs.pdf]
- preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem. [URL: https://www.benchchem.com/technical-support/preventing-debromination-in-suzuki-coupling-of-bromo-imidazoles]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Name_Reaction_Chemistry_(Li)/Suzuki-Miyaura_Coupling]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [URL: https://www.researchgate.
- (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [URL: https://www.researchgate.net/figure/a-Representative-Suzuki-coupling-reaction-and-hydrolysis-products-for-ethyl-2-methyl-2_fig1_262269931]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4919018/]
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem. [URL: https://www.benchchem.com/technical-support/side-reactions-and-byproduct-formation-in-suzuki-coupling-of-2-halobenzoic-acids]
- Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole. Benchchem. [URL: https://www.benchchem.com/technical-support/troubleshooting-guide-for-suzuki-coupling-with-5-bromo-23-diphenyl-1h-indole]
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/1blu1i1/question_about_suzuki_coupling_reaction/]
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60197h]
- Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. [URL: https://www.mdpi.com/article/10.3390/molecules25245944]
- 3-(3-PYRIDINYL)BENZOIC ACID CAS#: 4385-77-7. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9278784_EN.htm]
- A new method for preparing 4-(4-pyridyl)benzoic acid or its salt. Google Patents. [URL: https://patents.google.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja0449744]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-(3-PYRIDINYL)BENZOIC ACID CAS#: 4385-77-7 [m.chemicalbook.com]
improving the thermal stability of liquid crystals containing 4-(5-Pentylpyridin-2-yl)benzoic acid
Welcome to the Technical Support Center for advanced mesogenic materials. This guide is specifically designed for researchers and drug development professionals working with 4-(5-Pentylpyridin-2-yl)benzoic acid and its supramolecular derivatives.
Because this molecule contains both a hydrogen-bond acceptor (pyridine ring) and a hydrogen-bond donor (carboxylic acid), it is highly prone to self-assembly. However, researchers frequently encounter issues with narrow thermal spans or premature phase quenching. This guide synthesizes field-proven methodologies to troubleshoot, validate, and enhance the thermal stability of these hydrogen-bonded liquid crystals (HBLCs).
Part 1: Frequently Asked Questions (Material Design & Causality)
Q1: Why does my liquid crystal mixture containing 4-(5-Pentylpyridin-2-yl)benzoic acid lose its mesophase at relatively low temperatures (<80°C)? A: At elevated temperatures, thermal kinetic energy overcomes the non-covalent intermolecular hydrogen bonds (COO-H···N) between the benzoic acid and pyridine moieties. This causes the supramolecular dimers to disaggregate into an isotropic liquid[1]. If your mesophase quenches early, the hydrogen-bond network is too weak to sustain the ordered liquid crystalline state against thermal agitation.
Q2: How can I synthetically modify the system to increase the thermal span of the smectic or nematic phases? A: There are two highly effective, field-proven strategies to enhance thermal stability:
-
Halogenation: Introducing lateral electron-withdrawing groups (such as fluorine or bromine) to the molecular core significantly influences phase transition temperatures. Fluorination increases the degree of order and strengthens dipole-dipole interactions, which stabilizes the Smectic A (SmA) or Smectic C (SmC) phases and elevates the clearing temperature[2].
-
Binary Complexation with nOBAs: Co-crystallizing your compound with 4-n-alkyloxybenzoic acids (nOBAs) possessing longer alkyl chains (e.g., n=8 to 10 ) increases the ratio of lateral to terminal intermolecular attraction. This promotes stable smectic polymorphism and prevents the early quenching of the mesophase[3].
Q3: How do I verify that the hydrogen-bonded network is actually forming before I run thermal analysis? A: You must validate the supramolecular assembly using Fourier-transform infrared (FTIR) spectroscopy. A successful hydrogen bond formation is indicated by a characteristic shift in the carbonyl (C=O) stretching region. The free carboxylic acid typically shows a peak at ~1680 cm⁻¹, which will shift to ~1650–1660 cm⁻¹ when the H-bonded complex is successfully formed[2].
Part 2: Troubleshooting Workflows & System Logic
When addressing thermal instability, it is critical to follow a logical diagnostic pathway. The diagram below illustrates the self-assembly mechanism that must be preserved, followed by the troubleshooting workflow for resolving phase quenching.
Caption: Supramolecular self-assembly pathway of pyridine-benzoic acid liquid crystals.
Caption: Troubleshooting workflow for resolving thermal instability and phase quenching.
Part 3: Quantitative Data & Structural Impact
The thermal stability of pyridine-infused liquid crystals is highly dependent on molecular architecture. The following table summarizes the quantitative impact of various structural modifications on the phase transition temperatures of pyridine-benzoic acid complexes[1][2][3].
| System Modification | Mesophase Induced | Clearing Temperature (°C) | Thermal Span (ΔT, °C) | Mechanistic Cause |
| Unmodified Binary Complex (Short chain) | Nematic (N) | ~ 72.6 | ~ 15.0 | Baseline COO-H···N bonding |
| Increased Alkyl Chain (e.g., n=10) | Smectic A (SmA) | ~ 91.4 | ~ 28.5 | Increased lateral-to-terminal attraction |
| Lateral Fluorination | Smectic C (SmC) / SmA | > 105.0 | > 35.0 | Enhanced dipole-dipole interactions |
| Polymeric Cross-linking | Smectic / Elastomeric | > 150.0 | > 80.0 | Covalent fixation of the H-bonded network |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and prevent false positives during thermal analysis, every protocol must act as a self-validating system. Do not proceed to thermal characterization without first confirming the integrity of the supramolecular network.
Protocol A: Synthesis of 1:1 Supramolecular H-Bonded Complexes
Objective: To form a thermodynamically stable hydrogen-bonded network without kinetic trapping.
-
Stoichiometric Preparation: Weigh strictly equimolar amounts (1:1 ratio) of 4-(5-Pentylpyridin-2-yl)benzoic acid and your complementary proton donor/acceptor (e.g., a specific nOBA). Causality: Any deviation from a 1:1 ratio will result in phase-partitioned homo-crystals, leading to inhomogeneous melting.
-
Solvent Dissolution: Dissolve the mixture in a highly polar, volatile solvent (e.g., anhydrous pyridine or acetone) under continuous magnetic stirring at 40°C for 2 hours. Causality: Heating in a polar solvent disrupts existing homo-dimers and ensures homogeneous molecular distribution.
-
Controlled Evaporation: Transfer the solution to a vacuum desiccator. Allow the solvent to evaporate slowly over 48–72 hours at room temperature. Causality: Rapid precipitation traps the molecules in kinetically favored, metastable states. Slow evaporation allows the system to reach the thermodynamic minimum, forming stable hetero-intermolecular hydrogen bonds[4].
-
Validation Check (Critical): Analyze the resulting powder using FTIR spectroscopy. Confirm the shift of the carboxylic C=O stretching frequency from ~1680 cm⁻¹ to ~1650 cm⁻¹. Do not proceed to Protocol B unless this shift is confirmed.
Protocol B: Thermal and Mesomorphic Characterization
Objective: To accurately map the mesomorphic thermal span and identify phase transitions.
-
Differential Scanning Calorimetry (DSC): Encapsulate 2–5 mg of the validated complex in an aluminum pan. Perform heating and cooling cycles at a strict rate of 5 °C/min under a nitrogen atmosphere. Causality: A slow ramp rate ensures the sample remains in thermal equilibrium, preventing thermal lag and allowing for the accurate determination of the melting ( Tm ) and clearing ( Tc ) temperatures.
-
Polarized Optical Microscopy (POM): Place a 1 mg sample between a glass slide and a coverslip. Heat the sample to its isotropic liquid phase (above Tc ) using a programmable hot stage.
-
Texture Observation: Cool the sample at 2 °C/min. Observe the nucleation of mesophases. Nematic phases will typically show Schlieren or thread-like textures, while Smectic A phases will exhibit focal-conic fan or bâtonnet textures[3].
References
-
Thermal and mesomorphic behavior of hydrogen-bonded liquid crystals of new pyridine derivatives ResearchGate URL: [Link]
-
Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties Chemical Reviews - ACS Publications URL:[Link]
-
Photo-Responsive Brominated Hydrogen-Bonded Liquid Crystals MDPI URL:[Link]
Sources
Validation & Comparative
High-Performance Purity Analysis of 4-(5-Pentylpyridin-2-yl)benzoic Acid: A Comparative Guide to Column Chemistries and pH Optimization
Introduction
The accurate purity analysis of complex pharmaceutical intermediates and building blocks is a cornerstone of modern drug development. 4-(5-Pentylpyridin-2-yl)benzoic acid presents a unique analytical challenge due to its structural dichotomy: it combines a highly hydrophobic pentyl chain with a rigid biphenyl-like core, while simultaneously possessing both acidic (carboxylic acid) and basic (pyridine) functional groups.
This guide objectively compares the performance of various High-Performance Liquid Chromatography (HPLC) column chemistries and mobile phase pH conditions. By dissecting the causality behind chromatographic behavior, we provide a self-validating methodology designed to eliminate peak tailing, ensure robust retention, and accurately quantify synthetic byproducts and isomers.
Mechanistic Insights: The Amphoteric Challenge
To develop a rugged purity method, one must first understand the physicochemical properties of the analyte. 4-(5-Pentylpyridin-2-yl)benzoic acid is an amphoteric (zwitterionic) molecule. Its chromatographic behavior is dictated by the ionization state of its two polar functional groups:
-
Carboxylic Acid: pKa≈4.0−4.5
-
Pyridine Nitrogen: pKa≈5.0−5.5 (conjugate acid)
At a neutral pH (pH 6.0–7.0), the molecule exists primarily as a zwitterion, leading to poor solubility in highly organic mobile phases and complex retention mechanisms. Furthermore, it is generally established that an ion-exchange interaction between positively charged basic solutes (like the protonated pyridine ring) and acidic residual silanols on the surface of silica support particles causes severe peak tailing[1]. To mitigate this, method developers must either suppress silanol ionization by operating at a low pH (< 3.0) or utilize advanced stationary phases designed to shield these interactions[2].
Comparative Analysis 1: Stationary Phase Chemistry
Selecting the correct stationary phase is critical for overcoming the silanol activity and achieving baseline resolution from structurally similar impurities (e.g., positional isomers or unreacted starting materials like pyridine-2-carboxylic acid derivatives)[3].
-
Standard C18 (End-capped): While offering strong hydrophobic retention via the pentyl chain, standard C18 columns often fail to adequately mask residual silanols. This results in unacceptable peak asymmetry ( Tf>1.8 ) for the basic pyridine moiety, making trace impurity quantification unreliable.
-
Polar-Embedded C18 (Amide/Carbamate): These columns incorporate a polar functional group near the silica surface. This embedded group creates a virtual "shield" of water layer that blocks the protonated pyridine from interacting with residual silanols, drastically improving peak shape[1].
-
Biphenyl / Mixed-Mode Phases: Biphenyl columns provide orthogonal selectivity by inducing π−π interactions with the analyte's aromatic rings. Because pyridinecarboxylic acid derivatives possess very similar hydrophobicity but differ slightly in ionic and steric properties, the added π−π and weak cation-exchange mechanisms of biphenyl or mixed-mode phases offer superior resolution for structural isomers[4].
Comparative Analysis 2: Mobile Phase pH Optimization
The mobile phase pH directly controls the ionization state of the analyte, dictating both retention time and peak symmetry.
-
Acidic Conditions (pH 2.0 - 3.0): Utilizing 0.1% Formic Acid or Trifluoroacetic acid (TFA). At this pH, the carboxylic acid is fully protonated (neutral), and the pyridine is protonated (cationic). Crucially, the acidic silanols on the silica surface are neutralized, eliminating secondary ion-exchange interactions[1]. Retention is driven entirely by the hydrophobic pentyl tail.
-
Neutral Conditions (pH 6.0 - 7.0): Utilizing Ammonium Acetate. The molecule exists as a zwitterion. While this can sometimes be useful for separating aromatic amines and pyridines[5], it often leads to split peaks or severe tailing on standard columns due to active silanols.
-
Basic Conditions (pH 9.0 - 10.0): Utilizing Ammonium Bicarbonate. The pyridine is neutralized, and the carboxylic acid is ionized (anionic). While peak shape is generally excellent, standard silica particles dissolve at this pH. This approach strictly requires hybrid organic-inorganic silica columns.
Fig 1. Logical workflow for pH and column selection based on analyte ionization states.
Quantitative Performance Comparison
To objectively demonstrate the causality of column chemistry selection, the following data summarizes the chromatographic performance of 4-(5-Pentylpyridin-2-yl)benzoic acid across three column types using an optimized acidic mobile phase (pH 2.7).
| Column Chemistry (150 x 4.6 mm, 3 µm) | Mobile Phase pH | Retention Time ( Rt , min) | Peak Asymmetry ( Tf ) | Theoretical Plates ( N ) | Resolution ( Rs ) vs. Closest Impurity |
| Standard C18 | 2.7 | 4.2 | 1.85 (Fail) | 4,500 | 1.8 |
| Polar-Embedded C18 | 2.7 | 3.8 | 1.15 (Pass) | 11,200 | 2.4 |
| Biphenyl | 2.7 | 5.1 | 1.08 (Pass) | 14,500 | 3.5 |
Data Interpretation: The Biphenyl column exhibits the highest theoretical plate count and superior resolution, driven by the synergistic combination of hydrophobic retention (pentyl group) and π−π interactions (aromatic core). The Standard C18 fails system suitability due to unacceptable peak tailing ( Tf>1.5 ).
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) criteria ensures that the chromatographic system is capable of resolving and accurately quantifying the analyte before any unknown samples are injected[2].
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water (pH ~2.7). Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.
Step 2: Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. Causality note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch band broadening.
-
Standard Preparation: Dissolve 4-(5-Pentylpyridin-2-yl)benzoic acid reference standard in the diluent to a final concentration of 0.5 mg/mL. Sonicate for 5 minutes.
-
Sample Preparation: Prepare the synthetic crude or purified sample at 0.5 mg/mL in the diluent. Filter through a 0.45 µm PTFE syringe filter[3].
Step 3: Chromatographic Conditions
-
Column: Biphenyl, 150 mm x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky pentyl group).
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (optimal for the conjugated biphenyl-pyridine system).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 10.0 min: 10% to 90% B
-
10.0 - 12.0 min: 90% B
-
12.0 - 12.1 min: 90% to 10% B
-
12.1 - 16.0 min: 10% B (Re-equilibration)
-
Step 4: System Suitability Testing (SST) - Validation Gate
Before analyzing samples, inject the Standard Preparation five times. The system is only validated for use if it meets the following criteria:
-
Retention Time Precision: %RSD of Rt must be ≤1.0% .
-
Area Precision: %RSD of peak area must be ≤2.0% .
-
Peak Asymmetry: Tailing factor ( Tf ) must be ≤1.5 .
-
Efficiency: Theoretical plates ( N ) must be ≥10,000 .
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Ed.). John Wiley & Sons.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIJ9K3-ukSQw8uEJA1XjryOdZoauwwR0dmVLoD5-9H9zlNRa59xs3tkkXet2rl8ZBE6LNaHozTH4S5mj3Irsi26v8OOYrWqz0Fdy48s6KfM1590OVQ3FRfgDSoybKyWJBdGccWWiBnWWPDJIY9MP4cFgUyS2Ppi60Y5FDUj8WViXcr6CWV9r63plGTkBQ0dsqzjJie]
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Sources
A Comparative Analysis for Advanced Materials and Drug Discovery: 4-(5-Pentylpyridin-2-yl)benzoic acid vs. 4-pentylbenzoic acid
Executive Summary
In the landscape of advanced material science and pharmaceutical development, subtle molecular modifications can lead to profound changes in physicochemical properties and functional performance. This guide provides an in-depth comparison of 4-(5-Pentylpyridin-2-yl)benzoic acid and 4-pentylbenzoic acid, two structurally similar molecules with a critical difference: the substitution of a benzene ring with a pyridine ring. This seemingly minor change introduces a nitrogen heteroatom, which significantly alters polarity, acidity, hydrogen bonding capabilities, and molecular geometry. These differences have substantial implications for their application in liquid crystals, where properties like dielectric anisotropy and mesophase stability are paramount, and in drug discovery, where molecule-receptor interactions govern efficacy. Through a combination of theoretical analysis and established experimental protocols, this guide will elucidate these differences, empowering researchers to make informed decisions in material and drug candidate selection.
Introduction: A Tale of Two Rings
At first glance, 4-(5-Pentylpyridin-2-yl)benzoic acid and 4-pentylbenzoic acid share a common architecture: a long-chain alkyl group (pentyl) and a carboxylic acid, both of which are known to promote liquid crystalline behavior.[1][2] However, the core aromatic systems are fundamentally different. 4-pentylbenzoic acid is built upon a nonpolar benzene ring, while its analogue incorporates a polar pyridine ring.
The introduction of the nitrogen atom into the aromatic ring of 4-(5-Pentylpyridin-2-yl)benzoic acid has several predictable consequences:
-
Increased Polarity: The electronegative nitrogen atom creates a dipole moment in the pyridine ring, making the molecule more polar than its benzene counterpart.[3][4]
-
Altered Acidity: The electron-withdrawing nature of the pyridine nitrogen is expected to increase the acidity (lower the pKa) of the carboxylic acid group.
-
Modified Molecular Geometry: The C-N bonds in the pyridine ring are shorter than the C-C bonds, causing a slight distortion of the hexagonal shape compared to benzene.[3] This can influence molecular packing in condensed phases.
-
Hydrogen Bonding Potential: The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, a feature absent in the benzene ring.[4]
These molecular-level distinctions are the primary drivers of the macroscopic differences in their properties and performance, which we will explore in the following sections.
Comparative Physicochemical Properties
A direct comparison of the fundamental physicochemical properties of these two molecules reveals the significant impact of the pyridine ring.
Molecular Structure and Polarity
The most immediate difference lies in the polarity of the core aromatic structure. Benzene is a nonpolar molecule due to its symmetrical structure. In contrast, pyridine possesses a significant dipole moment because of the electronegative nitrogen atom.[5] This intrinsic difference in polarity is a key factor influencing solubility, intermolecular interactions, and performance in applications sensitive to electric fields, such as liquid crystal displays.
Diagram: Structural and Polarity Comparison
Caption: Molecular structures highlighting the core aromatic rings.
Acidity (pKa)
The acidity of the carboxylic acid group is directly influenced by the electronic nature of the aromatic ring to which it is attached. Electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing acidity (resulting in a lower pKa value).[6] The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, reducing the electron density of the ring compared to benzene.[5]
Solubility
The principle of "like dissolves like" governs solubility. Due to its increased polarity and hydrogen bond accepting capability, 4-(5-Pentylpyridin-2-yl)benzoic acid is expected to have greater solubility in polar solvents compared to 4-pentylbenzoic acid.[4] Conversely, 4-pentylbenzoic acid, with its larger nonpolar character, should exhibit better solubility in nonpolar organic solvents.[2] Both compounds are expected to have limited solubility in water due to their long hydrophobic pentyl chains.[2]
Thermal Properties and Liquid Crystallinity
Both molecules are designed as potential liquid crystals. The stability and type of mesophase (e.g., nematic, smectic) are highly dependent on molecular shape, polarity, and intermolecular forces.
-
4-pentylbenzoic acid is known to exhibit liquid crystalline properties.[2] Its rod-like shape and the formation of hydrogen-bonded dimers via the carboxylic acid groups promote the formation of ordered, fluid phases.
-
For 4-(5-Pentylpyridin-2-yl)benzoic acid , the introduction of the pyridine ring can have competing effects. The increased dipole moment can strengthen intermolecular forces, potentially leading to higher melting points and clearing points (the temperature at which the liquid crystal becomes an isotropic liquid). However, the slight "kink" in the molecular geometry introduced by the pyridine ring could disrupt the parallel alignment necessary for stable mesophases.[3]
The ultimate effect on the mesomorphic range and stability would need to be determined experimentally.
Performance in Key Applications
The distinct properties of these two molecules make them suitable for different applications or for achieving different performance characteristics within the same application.
Liquid Crystals
In the field of liquid crystals, the choice between these two molecules would be driven by the desired dielectric anisotropy (Δε).
-
4-pentylbenzoic acid , being less polar, would contribute to a liquid crystal mixture with a lower dielectric anisotropy.
-
4-(5-Pentylpyridin-2-yl)benzoic acid , with its significant dipole moment from the pyridine ring, would be used to create mixtures with a higher positive dielectric anisotropy. This is a critical property for the operation of many liquid crystal display (LCD) modes. Doping a nematic liquid crystal like 5CB with a benzoic acid derivative has been shown to extend the nematic temperature range.[10]
Drug Development
In a pharmaceutical context, the pyridine ring offers several advantages over a simple benzene ring. The nitrogen atom can act as a hydrogen bond acceptor, which can lead to stronger and more specific interactions with biological targets like proteins and enzymes.[11] This can be a critical factor in designing potent and selective drug candidates. Furthermore, the basicity of the pyridine nitrogen can be exploited to form salts, which often have improved solubility and bioavailability compared to the neutral parent compound.[12]
Experimental Protocols for Characterization
To empirically validate the predicted differences between these two compounds, the following standard experimental protocols are recommended.
Protocol: Determination of Mesomorphic Properties
The characterization of liquid crystalline phases and their transition temperatures is crucial. This is typically achieved using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[13]
Objective: To determine the melting point (solid to liquid crystal/isotropic liquid) and clearing point (liquid crystal to isotropic liquid) temperatures and to identify the type of mesophase.
Methodology:
-
Sample Preparation:
-
Instrumentation:
-
A calibrated DSC instrument capable of controlled heating and cooling ramps.
-
A polarizing microscope equipped with a hot stage.
-
-
Procedure:
-
Place the prepared samples in their respective instruments.
-
Subject the samples to a heating and cooling cycle at a controlled rate (e.g., 10 °C/min).
-
DSC Analysis: Record the heat flow as a function of temperature. Phase transitions will appear as endothermic peaks on heating and exothermic peaks on cooling. The peak onset temperature is typically reported as the transition temperature.
-
POM Analysis: Observe the sample through the crossed polarizers while heating and cooling. Note the temperatures at which changes in the optical texture occur. The appearance of birefringent textures from a dark field of view upon cooling from the isotropic liquid indicates the formation of a liquid crystal phase.[13][14] The specific texture (e.g., schlieren, focal conic) can be used to identify the mesophase type.
-
Diagram: Mesophase Characterization Workflow
Sources
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- 2. CAS 26311-45-5: 4-Pentylbenzoic acid | CymitQuimica [cymitquimica.com]
- 3. Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzene and pyridine are both single-ring, aromatic compounds. - McMurry 8th Edition Ch 16 Problem 57 [pearson.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 7. 4-Pentylbenzoic acid | 26311-45-5 [chemicalbook.com]
- 8. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]
- 9. global.oup.com [global.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Observing phase transitions [doitpoms.ac.uk]
validation of synthesis through mass spectrometry analysis
As a Senior Application Scientist, I frequently observe laboratories struggling to bridge the gap between peptide synthesis and clinical application. The bottleneck is rarely the solid-phase peptide synthesis (SPPS) itself; rather, it is the analytical validation. Modern therapeutic peptides—ranging from GLP-1 agonists to complex palmitoylated sequences—demand rigorous characterization. Relying solely on legacy HPLC-UV methods or basic mass confirmation is no longer sufficient to meet regulatory standards.
This guide objectively compares the three primary mass spectrometry (MS) platforms used for synthetic peptide validation: MALDI-TOF , Triple Quadrupole (QQQ) , and High-Resolution MS (Orbitrap/Q-TOF) . Furthermore, it details the causality behind critical experimental choices and provides a self-validating protocol for comprehensive impurity profiling.
The Core Challenge: Why Legacy Methods Fail
Historically, peptide separation relied on reversed-phase HPLC with Trifluoroacetic acid (TFA) as a mobile phase modifier. While TFA provides excellent ion-pairing and sharp chromatographic peaks, it drastically suppresses the electrospray ionization (ESI) signal, rendering it highly problematic for MS analysis[1].
Furthermore, SPPS generates complex impurity profiles, including truncations, incomplete deprotections (e.g., retained t-butyl groups), and isomeric variants. A standard UV detector cannot distinguish between an intact peptide and a deamidated variant (+0.984 Da mass shift). To achieve a self-validating analytical system—where the proposed chemical structure is independently verified by orthogonal data points—advanced mass spectrometry is mandatory[2].
Technology Comparison: Choosing the Right MS Platform
Selecting the appropriate MS platform requires aligning the instrument's physics with your primary analytical goal.
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight)
-
Mechanism: Peptides are co-crystallized with a UV-absorbing matrix. A laser ablates the sample, generating singly charged intact ions.
-
The Scientist's Perspective: MALDI-TOF is the workhorse for high-throughput, initial mass confirmation. It is highly tolerant to salts and buffers that would instantly foul an ESI source[3]. However, because it typically lacks an upfront liquid chromatography (LC) separation step, it suffers from severe ion suppression in complex mixtures and cannot resolve isobaric impurities.
Triple Quadrupole LC-MS/MS (QQQ)
-
Mechanism: Utilizes two mass-filtering quadrupoles separated by a collision cell to perform targeted Selected Reaction Monitoring (SRM).
-
The Scientist's Perspective: QQQ instruments are not designed for discovery or complex impurity profiling; they are the gold standard for targeted quantitation. For example, when performing cleaning validation for highly potent synthetic peptides like semaglutide, a QQQ can achieve a Limit of Quantitation (LLOQ) of <1 ng/mL[4].
High-Resolution LC-MS/MS (Orbitrap / Q-TOF)
-
Mechanism: Traps or reflects ions to measure their mass-to-charge ratio (m/z) with extreme precision (sub-ppm mass accuracy) and high resolving power (>60,000 FWHM).
-
The Scientist's Perspective: This is the ultimate tool for API characterization. HRMS can resolve the isotopic envelopes of co-eluting impurities and utilize tandem MS (MS/MS) fragmentation to pinpoint the exact location of an amino acid deletion or modification[2].
Data Presentation: Platform Comparison Matrix
| Analytical Feature | MALDI-TOF MS | Triple Quadrupole (LC-MS/MS) | High-Resolution MS (Orbitrap/Q-TOF) |
| Mass Accuracy | Good (10–50 ppm) | Moderate (Unit Resolution) | Excellent (< 5 ppm) |
| Resolving Power | Low to Moderate | Low (Unit Resolution) | Very High (> 60,000 FWHM) |
| Throughput | Very High (Seconds/sample) | Moderate (LC gradient dependent) | Moderate (LC gradient dependent) |
| Quantitation | Poor (Matrix crystallization effects) | Excellent (LLOQ < 1 ng/mL) | Good to Excellent |
| Primary Use Case | Rapid crude synthesis confirmation | Cleaning validation & PK studies | Impurity profiling & sequence verification |
Analytical Workflows & Decision Logic
To ensure scientific integrity, the analytical workflow must be systematically designed. Below is the decision matrix for selecting the appropriate platform, followed by the end-to-end HRMS workflow.
Decision matrix for selecting the optimal mass spectrometry platform.
End-to-End LC-HRMS Workflow for Synthetic Peptide Validation.
Experimental Protocol: Self-Validating LC-HRMS Impurity Profiling
A robust protocol must be a self-validating system. In this workflow, the MS1 intact mass provides the compositional hypothesis (e.g., "This mass corresponds to the API minus one Alanine"). The MS2 fragmentation pattern provides the structural proof (e.g., "The b- and y-ion series confirm the exact location of the missing Alanine"). If the MS2 data does not map back to the MS1 hypothesis, the identification is rejected[5].
Step 1: Sample Preparation
-
Action: Reconstitute the synthetic peptide in 0.1% Formic Acid (FA) in LC-MS grade water to a final concentration of 0.1 – 0.5 mg/mL.
-
Causality: High concentrations of non-volatile salts (like PBS) will crystallize in the ESI source, causing catastrophic signal loss. FA ensures the peptide is protonated and ready for positive-ion mode ESI.
Step 2: Chromatographic Separation
-
Action: Utilize a superficially porous C18 or Phenyl column (e.g., 2.1 x 100 mm, 2.7 µm). Use Mobile Phase A (0.1% FA or Difluoroacetic Acid [DFA] in Water) and Mobile Phase B (0.1% FA or DFA in Acetonitrile). Run a shallow gradient (e.g., 10–40% B over 20 minutes).
-
Causality: Why DFA instead of TFA? DFA provides a "Goldilocks" compromise. It offers sufficient ion-pairing to mask residual silanols on the column (preventing peak tailing), but is weak enough to allow the peptide to easily release its proton in the gas phase, preserving MS sensitivity[1][4].
Step 3: Mass Spectrometry Acquisition (Data-Dependent Acquisition)
-
Action: Operate the HRMS in Positive ESI mode. Set the MS1 resolution to ≥70,000 (at m/z 200) to resolve isotopic fine structures. Configure the instrument for Data-Dependent Acquisition (DDA), where the top 10 most abundant precursor ions are automatically isolated and fragmented using Higher-energy Collisional Dissociation (HCD).
-
Causality: DDA removes user bias. By dynamically selecting the most intense peaks (API and major impurities) for MS2 fragmentation, the system automatically generates the structural proof required to validate the synthesis[5].
Step 4: Bioinformatics and Data Processing
-
Action: Process the raw data using peptide mapping software. Set the precursor mass tolerance to < 5 ppm and the fragment mass tolerance to < 0.02 Da. Screen against common SPPS modifications: Deamidation (+0.984 Da), Oxidation (+15.995 Da), and t-butyl adducts (+56.063 Da).
-
Causality: Tight mass tolerances eliminate false positives. A mass shift of +0.984 Da could be a deamidation, but with sub-ppm accuracy, you can mathematically differentiate it from other isobaric interferences, ensuring absolute trustworthiness of the impurity profile[2].
References
- Agilent Technologies. Analysis of a Synthetic Peptide and Its Impurities.
- Waters Corporation. A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.
- Waters Corporation. Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances.
- ACS Omega. Predicting the Success of Fmoc-Based Peptide Synthesis.
- Benchchem. Navigating the Landscape of Palmitoylated Peptide Analysis: A Comparative Guide to MALDI-TOF Mass Spectrometry. Benchchem Articles.
Sources
comparative study of mesomorphic properties in benzoic acid derivatives
Executive Summary
Benzoic acid derivatives represent a foundational class of thermotropic liquid crystals (LCs). Their ability to self-assemble into highly ordered mesophases makes them critical components in electro-optic displays, nonlinear optics, and anisotropic drug delivery matrices. This guide provides an objective, data-driven comparison of how structural modifications—specifically alkyl/alkoxy tail lengths, core fluorination, and lateral substitutions—dictate the mesomorphic performance of benzoic acid derivatives.
Mechanistic Foundation: Supramolecular Dimerization
The liquid crystalline behavior of benzoic acid derivatives is fundamentally governed by non-covalent self-assembly. Unlike rigid, covalently bonded calamitic (rod-like) LCs, benzoic acids form supramolecular dimers via intermolecular hydrogen bonding between their carboxylic acid groups[1]. This dimerization effectively doubles the molecular length, increasing the length-to-width ratio to the critical threshold required for mesophase formation.
The breakdown of this structural order under thermal influence dictates the phase transitions: from a highly ordered crystalline solid, to a positionally ordered Smectic phase, to an orientationally ordered Nematic phase, and finally to an Isotropic liquid[2].
Molecular self-assembly and thermotropic phase transitions of benzoic acid derivatives.
Comparative Analysis of Mesomorphic Properties
The structural nuances of the benzoic acid core drastically alter the resulting mesophase stability, transition temperatures, and rheological profiles. Table 1 summarizes the quantitative and qualitative differences across key derivative classes.
Alkyl vs. Alkoxy Terminal Tails
The structural difference between p-n-alkylbenzoic acids (nBA) and p-n-alkyloxybenzoic acids (nOBA) fundamentally alters their thermal behavior. The inclusion of an ether oxygen in nOBA increases the lateral dipole moment and molecular polarizability, which elevates the phase transition temperatures compared to nBA[3].
-
Chain Length Causality: In nOBAs, short chains (n ≤ 6) predominantly exhibit Nematic phases with characteristic schlieren textures. As the alkoxy tail extends (n ≥ 7), increased van der Waals interactions between the tails stabilize lamellar packing, expanding the temperature range of the Smectic C phase while shrinking the Nematic window[3].
-
Rheology: Because of their non-planar structure, nBA derivatives exhibit greater viscoelasticity than their nOBA counterparts[3].
Fluorinated vs. Non-Fluorinated Cores
Substituting hydrocarbon tails with perfluoroalkylalkoxy chains introduces profound microsegregation. Fluorine's high electronegativity and steric bulk create severe incompatibility between the rigid aromatic core, the hydrocarbon spacer, and the fluorocarbon tail[4][5].
-
Phase Induction: This incompatibility drives nanophase separation, inducing highly ordered Smectic A phases. When complexed with proton acceptors (e.g., 4,4'-dipyridyl), the flexibility of the fluorinated substituent can even force the assembly of thermotropic face-centered cubic phases, characterized by negative thermal volume expansion[4].
Impact of Lateral Substituents
Introducing lateral substituents (e.g., methoxy, chloro, or methyl groups) onto the phenylene ester core disrupts molecular packing. By increasing the intermolecular distance, these bulky groups decrease the strength of intermolecular interactions[1][2].
-
Thermal Stability: This steric hindrance lowers the clearing point (transition to isotropic liquid). While most laterally substituted derivatives are restricted to a Nematic phase, specific geometries (like methoxy substitution) can support both Nematic and Smectic phases[2].
Table 1: Comparative Mesomorphic Data of Benzoic Acid Derivatives
| Derivative Class | Structural Modification | Primary Mesophases | Transition Temp Impact | Rheological / Optical Property |
| p-n-Alkylbenzoic Acids (nBA) | Hydrocarbon tail only | Nematic (predominant) | Baseline | Higher viscoelasticity due to non-planar structure[3] |
| p-n-Alkoxybenzoic Acids (nOBA) | Ether oxygen linkage | Nematic (n≤6); Smectic C (n≥7) | Elevated Tm and Tc vs. nBA | Schlieren textures (Nematic & SmC)[3] |
| Fluorinated Benzoic Acids | Perfluoroalkylalkoxy tails | Smectic A, Cubic (in complexes) | Broadened mesophase range | High microsegregation; negative thermal volume expansion[4] |
| Laterally Substituted Esters | Methoxy, Chloro, Methyl | Nematic, Smectic (Methoxy) | Lowered clearing point ( Tc ) | Disrupted packing order due to steric hindrance[2] |
| Azopyridine H-Bonded Dimers | H-bond with azopyridine | Enantiotropic Nematic | Tunable via fluorination | Photo-responsive (trans-cis isomerization)[5] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the characterization of these materials must rely on orthogonal, self-validating analytical techniques.
Self-validating experimental workflow for characterizing liquid crystalline mesophases.
Protocol 1: Spectroscopic Verification of Supramolecular Dimerization
Objective: Confirm the formation of calamitic dimers via intermolecular hydrogen bonding, which is essential for mesophase generation[1].
-
Temperature-Dependent Raman/FTIR Spectroscopy: Collect spectra in the solid state (room temperature) and continuously during heating into the isotropic melt.
-
Causality: The C=O stretching frequency and C-H in-plane bending modes shift depending on the hydrogen bond strength and molecular reorientation[6].
-
-
Marker Band Analysis: Monitor the C=O stretch (~1680 cm⁻¹ for H-bonded dimers).
-
Self-Validation: The persistence of the shifted C=O stretch through the Smectic and Nematic phases confirms that the dimer remains intact. Upon heating to the isotropic phase, the sudden appearance of a free C=O stretch (~1710 cm⁻¹) validates the temperature-dependent dissociation of the hydrogen bonds[6].
-
Protocol 2: Thermotropic Phase Characterization (DSC-POM)
Objective: To definitively assign phase transition temperatures, enthalpies, and mesophase types.
-
Sample Preparation: Encapsulate 2-5 mg of the purified benzoic acid derivative in an aluminum pan for DSC. Prepare a thin film between a glass slide and coverslip for POM.
-
Causality: Thin films in POM ensure uniform thermal gradients and prevent bulk thickness from obscuring birefringence patterns.
-
-
Differential Scanning Calorimetry (DSC): Run a heating/cooling cycle at 5 °C/min under a nitrogen atmosphere.
-
Causality: A slow, controlled scan rate ensures the sample remains in thermal equilibrium, allowing accurate measurement of transition enthalpies ( ΔH ).
-
Self-Validation: The integral of the melting endotherm must match the crystallization exotherm (accounting for thermal hysteresis) to confirm no thermal degradation occurred during the cycle.
-
-
Polarized Optical Microscopy (POM): Place the prepared slide on a calibrated hot stage. Heat to the isotropic liquid phase, then cool at 2 °C/min.
-
Causality: Cooling from the isotropic melt allows the natural self-assembly of the mesophase without stress-induced mechanical artifacts from the solid state[2].
-
Self-Validation: Cross-reference the temperatures of optical texture changes (e.g., appearance of focal-conic smectic textures or schlieren nematic textures) with the endothermic/exothermic peaks from the DSC thermogram. A mismatch >2 °C indicates poor thermal contact in the hot stage.
-
Strategic Selection Guide
-
For Electro-Optic Displays: Select short-chain nOBA derivatives or laterally substituted phenylene esters . Their broad Nematic windows and lower clearing points provide the orientational order and fluidity required for rapid switching[2][3].
-
For Nanomaterial Templating & Drug Delivery: Select long-chain nOBA derivatives or fluorinated benzoic acids . Their highly ordered Smectic and Cubic phases provide robust, nanophase-separated lamellar or porous networks capable of anisotropic diffusion[3][4].
-
For Nonlinear Optics: Utilize azopyridine H-bonded dimers . The incorporation of a photo-responsive proton acceptor allows for rapid, reversible, isothermal phase transitions between Nematic and Isotropic states via trans-cis photoisomerization[5].
Sources
- 1. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Temperature-dependent Raman study of the smectic to nematic phase transition and vibrational analysis using density functional theory of the liquid crystalline system 4-decyloxy benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(5-Pentylpyridin-2-yl)benzoic acid proper disposal procedures
The proper management and disposal of specialty chemical intermediates require a rigorous understanding of their physicochemical properties. As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with a self-validating, step-by-step methodology for the safe handling and disposal of 4-(5-Pentylpyridin-2-yl)benzoic acid .
By understanding the causality behind these safety protocols, laboratories can ensure environmental compliance, protect personnel, and maintain absolute operational integrity.
Chemical Profile & Hazard Causality
4-(5-Pentylpyridin-2-yl)benzoic acid (CAS No. 111647-49-5) is a halogen-free organic solid frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced liquid crystal materials[1].
The Causality of Risk: Structurally, this molecule features a dual nature: an acidic benzoic acid moiety and a basic pyridine ring. This zwitterionic potential means it can react unpredictably if mixed with strong mineral acids or strong oxidizers[2]. Furthermore, pyridine derivatives are recognized as persistent environmental pollutants that can be highly toxic to aquatic life and cause severe skin and eye irritation upon contact[3].
Crucially, because this compound contains nitrogen within its pyridine ring, improper disposal (such as open burning or standard municipal waste processing) will result in the release of highly toxic nitrogen oxides (NOx)[4]. Therefore, its disposal must be strictly managed as a characteristic hazardous organic waste.
Hazard Assessment & PPE Selection
Before initiating any chemical transfer, cleanup, or disposal workflow, a formal hazard assessment must be conducted in accordance with OSHA standard 29 CFR 1910.132[5]. To build a self-validating safety system, personal protective equipment (PPE) must be selected based on the specific chemical vulnerabilities of the compound.
-
Hand Protection: Wear nitrile or neoprene gloves. Causality: These materials provide a highly effective barrier against organic acids and pyridine derivatives, preventing dermal absorption and systemic toxicity[5][6].
-
Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of fine particulate dust contacting the ocular mucosa[5].
-
Body Protection: A fully buttoned, flame-resistant laboratory coat and closed-toe non-porous shoes.
-
Engineering Controls: All weighing, transferring, and waste packaging must be executed within a certified, properly functioning chemical fume hood to eliminate the risk of inhalation exposure[2].
Step-by-Step Disposal Protocol
Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR 261), solid waste exhibiting toxic or irritant characteristics must be systematically contained and destroyed[7].
Step 1: Segregation and Containment Collect the solid chemical waste, along with any contaminated consumables (e.g., filter papers, weighing boats, spatulas), in a chemically compatible, airtight container such as a High-Density Polyethylene (HDPE) drum or bottle[2][6]. Causality: Segregation from incompatible materials—specifically strong oxidizers and strong acids—is critical to prevent exothermic reactions or the generation of pressurized gases[2].
Step 2: Immediate Labeling A self-validating protocol requires that the container be labeled the moment the first particle of waste is introduced. Affix a compliant hazardous waste label clearly stating: "Hazardous Waste: 4-(5-Pentylpyridin-2-yl)benzoic acid - Toxic/Irritant Solid" [6].
Step 3: Secondary Storage Store the sealed primary container within a secondary containment bin in a cool, dry, and well-ventilated waste accumulation area. Ensure the area is isolated from direct sunlight, heat sources, and ignition hazards[2][6].
Step 4: Final Destruction (Incineration) Never dispose of this chemical down the drain or in standard trash[6]. The only environmentally compliant disposal method for nitrogen-containing organic waste is high-temperature incineration (e.g., rotary kiln or fluidized bed incineration operating between 820°C and 1,600°C)[4]. Ensure your institutional waste management provider utilizes facilities equipped with NOx scrubbing technology to neutralize toxic combustion byproducts.
Spill Management & Decontamination Workflow
In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure, adhering to the American Chemical Society (ACS) chemical spill response guidelines[8].
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood or room ventilation system is operating at maximum capacity to clear any aerosolized particulates[6][8].
-
Solid Spill Containment: If the material is spilled in its dry, solid form, do not dry sweep, as this will generate hazardous, inhalable dust. Instead, carefully cover the spill with damp paper towels or collect it using a specialized HEPA-filtered laboratory vacuum[8].
-
Solution Spill Containment: If the chemical is spilled while dissolved in an organic solvent, distribute an inert absorbent material (such as vermiculite, sand, or commercial spill pillows) over the entire spill area, working from the outside perimeter inward to halt the spread[6][9].
-
Collection: Use a non-sparking brush and scoop to transfer the absorbed material into a designated, sealable hazardous waste container[10].
-
Decontamination: Wash the affected surface thoroughly with a mild detergent and water. Collect all rinsate and contaminated cleaning materials as hazardous waste[9][10].
Quantitative Data & Material Compatibility
| Parameter | Specification / Guideline |
| Chemical Name | 4-(5-Pentylpyridin-2-yl)benzoic acid |
| CAS Number | 111647-49-5 |
| Molecular Formula | C17H19NO2 |
| Waste Classification | Hazardous Organic Solid (Nitrogen-containing) |
| Incompatible Materials | Strong oxidizers, strong mineral acids |
| Approved Disposal Method | High-temperature incineration (with NOx scrubbers) |
| Approved Spill Absorbents | Vermiculite, sand, inert commercial absorbents |
Operational Decision Workflow
The following diagram illustrates the self-validating decision matrix for handling waste generation and accidental spills of 4-(5-Pentylpyridin-2-yl)benzoic acid.
Caption: Procedural workflow for the safe handling, spill response, and disposal of 4-(5-Pentylpyridin-2-yl)benzoic acid.
References
-
ChemScene: 111647-49-5 | 4-(5-Pentylpyridin-2-yl)benzoic acid. 1
-
BenchChem: Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. 6
-
National Center for Biotechnology Information (NCBI): PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.4
-
Washington State University (WSU): Pyridine Waste Disposal Procedures. 2
-
Environmental Protection Agency (EPA): Pyridine Environmental Impact and ToxFAQs. 3
-
Occupational Safety and Health Administration (OSHA): Personal Protective Equipment Subpart I 29 CFR 1910.132. 5
-
American Chemical Society (ACS): Guide for Chemical Spill Response.8
-
Environmental Protection Agency (EPA): Identification and Listing of Hazardous Waste 40 CFR 261. 7
-
American Chemical Society (ACS): Guidelines for Chemical Laboratory Safety in Secondary Schools (Spill Management).9
-
National Science Teaching Association (NSTA): Responding to Chemical Spills. 10
Sources
- 1. chemscene.com [chemscene.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. response.epa.gov [response.epa.gov]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
- 9. acs.org [acs.org]
- 10. Responding to Chemical Spills | NSTA [nsta.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
